molecular formula C24H32N2O6 B12371552 JBIR-94

JBIR-94

Cat. No.: B12371552
M. Wt: 444.5 g/mol
InChI Key: OHINCKONHZEPNF-UHFFFAOYSA-N
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Description

JBIR-94 is a member of phenols and a member of methoxybenzenes.
3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide is a natural product found in Streptomyces with data available.

Properties

Molecular Formula

C24H32N2O6

Molecular Weight

444.5 g/mol

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide

InChI

InChI=1S/C24H32N2O6/c1-31-21-15-17(5-9-19(21)27)7-11-23(29)25-13-3-4-14-26-24(30)12-8-18-6-10-20(28)22(16-18)32-2/h5-6,9-10,15-16,27-28H,3-4,7-8,11-14H2,1-2H3,(H,25,29)(H,26,30)

InChI Key

OHINCKONHZEPNF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)NCCCCNC(=O)CCC2=CC(=C(C=C2)O)OC)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Bioactive Potential of JBIR-94: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural product JBIR-94, a phenolic compound with notable antioxidative and cytotoxic properties. The following sections detail its chemical structure, biological activities with quantitative data, and the experimental protocols utilized for its synthesis and evaluation. Furthermore, this guide presents a putative mechanism of action based on studies of structurally related molecules, visualized through signaling pathway diagrams.

Chemical Structure and Properties

This compound is a symmetrical phenolic amide isolated from the fermentation broth of Streptomyces sp. R56-07.[1] Its structure was elucidated through 1D and 2D NMR spectroscopy and mass spectrometry analyses.[1] The core of this compound consists of a putrescine (1,4-diaminobutane) backbone, with each of the two primary amine groups forming an amide linkage with a ferulic acid molecule. This results in the systematic name N,N'-bis(trans-feruloyl)-1,4-diaminobutane.

Key Structural Features:

  • Core: Putrescine

  • Acyl Groups: Two trans-ferulic acid moieties

  • Linkage: Amide bonds

The presence of phenolic hydroxyl groups and the extended conjugation in the ferulic acid portions of the molecule are believed to contribute to its antioxidant and biological activities.

Biological Activity and Quantitative Data

This compound has demonstrated significant antioxidative and cytotoxic activities. Its radical scavenging and cytotoxic effects have been quantified in various assays.

Antioxidant Activity

This compound exhibits potent 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity.[1]

CompoundIC50 (μM) for DPPH Radical Scavenging
This compound11.4[1]
Cytotoxic Activity

The cytotoxic effects of this compound and its synthetic analogs have been evaluated against the A549 human small lung cancer cell line using an MTT assay.[2]

CompoundCell LineIC50 (μM)
This compound (1)A54952.88 ± 11.69
Analog 3A54978.92 ± 8.92
Analog 4A549>100

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the assessment of its cytotoxic activity, based on published literature.

Total Synthesis of this compound

The total synthesis of this compound can be achieved through the coupling of trans-ferulic acid with a mono-protected putrescine, followed by deprotection and a second coupling reaction. A key coupling agent used in this synthesis is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI).

Workflow for the Total Synthesis of this compound:

G cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product ferulic_acid trans-Ferulic Acid step1 Step 1: First Amide Coupling (EDCI, Et3N, DMAP) ferulic_acid->step1 step3 Step 3: Second Amide Coupling (EDCI, Et3N, DMAP) ferulic_acid->step3 putrescine mono-Boc-protected Putrescine putrescine->step1 step2 Step 2: Boc Deprotection (TFA) step1->step2 step2->step3 jbir94 This compound step3->jbir94

A simplified workflow for the total synthesis of this compound.
MTT Cytotoxicity Assay Protocol

The following protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Experimental Workflow for MTT Assay:

G cluster_setup Cell Culture and Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed 5000 A549 cells/well in a 96-well plate incubate1 Incubate for 24 hours seed_cells->incubate1 add_compound Add this compound at varying concentrations (0.01-100 µM) incubate1->add_compound incubate2 Incubate for 48 hours add_compound->incubate2 add_mtt Add 20 µL of MTT dye (5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 5 hours add_mtt->incubate3 wash_cells Wash cells with PBS incubate3->wash_cells dissolve Dissolve formazan (B1609692) in DMSO wash_cells->dissolve measure Measure absorbance at 570 nm and 650 nm dissolve->measure

Workflow for determining the cytotoxicity of this compound via MTT assay.

Putative Signaling Pathway of Cytotoxicity

While the precise signaling pathway of this compound-induced cytotoxicity has not been fully elucidated, studies on the structurally analogous compound, diferuloylputrescine (DFP), provide strong evidence for a mechanism involving the intrinsic apoptosis pathway in human leukemia U937 cells. It is plausible that this compound induces apoptosis through a similar cascade of events.

The proposed pathway involves the downregulation of anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, a key executioner caspase in apoptosis.

Proposed Apoptotic Signaling Pathway for this compound:

G cluster_cell Cancer Cell cluster_cytosol Cytosol cluster_mito Mitochondrion JBIR94 This compound Bcl2 Bcl-2 JBIR94->Bcl2 inhibits Mcl1 Mcl-1 JBIR94->Mcl1 inhibits XIAP XIAP JBIR94->XIAP inhibits cIAP2 cIAP2 JBIR94->cIAP2 inhibits Cytochrome_c Cytochrome c Bcl2->Cytochrome_c inhibits release Mcl1->Cytochrome_c inhibits release Caspase3_active Activated Caspase-3 XIAP->Caspase3_active inhibits cIAP2->Caspase3_active inhibits Caspase3_inactive Pro-caspase-3 Caspase3_inactive->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis Cytochrome_c->Caspase3_inactive activates

A proposed mechanism of this compound-induced apoptosis.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antioxidant and cytotoxic activities. Its straightforward chemical structure and amenability to total synthesis make it an attractive candidate for further investigation in drug discovery and development. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound in various cancer cell lines to fully understand its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies based on synthetic analogs could lead to the development of more potent and selective anticancer agents.

References

Discovery and Isolation of JBIR-94 from Streptomyces sp. R56-07: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of JBIR-94, a novel antioxidative phenolic compound produced by Streptomyces sp. R56-07. The methodologies for fermentation, extraction, purification, and structure elucidation are detailed, along with a comprehensive summary of its biological activities.

Fermentation of Streptomyces sp. R56-07

The production of this compound was achieved through the cultivation of Streptomyces sp. R56-07 in a specific fermentation medium.

Experimental Protocol:

  • Strain Activation: Streptomyces sp. R56-07 was inoculated from a slant culture into a 500 mL Erlenmeyer flask containing 100 mL of seed medium (composition not specified in the provided reference). The culture was incubated at 27 °C for 3 days on a rotary shaker.

  • Production Culture: An aliquot of the seed culture (2 mL) was transferred to a 500 mL Erlenmeyer flask containing 100 mL of a production medium composed of 2% soluble starch, 1% glucose, 0.5% yeast extract, 0.5% peptone, 0.5% meat extract, and 0.2% CaCO₃ (pH 7.2).

  • Fermentation: The production culture was incubated at 27 °C for 7 days on a rotary shaker.

Isolation and Purification of this compound

A multi-step chromatographic process was employed to isolate this compound from the fermentation broth. From a 2 L culture broth, 1.3 mg of this compound was obtained.[1]

Experimental Protocol:

  • Adsorption: The culture broth (2 L) was mixed with Diaion HP-20 resin (100 mL) and stirred for 2 hours to adsorb the active compounds.

  • Elution: The resin was collected and washed with water, followed by elution with acetone (B3395972). The acetone extract was concentrated in vacuo to yield a crude extract.

  • Solvent Partitioning: The crude extract was suspended in water and partitioned with an equal volume of ethyl acetate (B1210297). The ethyl acetate layer, containing this compound, was collected and concentrated.

  • Silica (B1680970) Gel Column Chromatography: The ethyl acetate extract was subjected to silica gel column chromatography using a stepwise gradient of chloroform (B151607) and methanol (B129727) (100:0 to 90:10) as the mobile phase. Fractions containing this compound were identified by their antioxidative activity.

  • ODS HPLC: The active fractions were further purified by reversed-phase HPLC on an ODS column using a mobile phase of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid) to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

Experimental Protocol:

  • UV-Visible Spectroscopy: The UV-visible spectrum was recorded in methanol.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the exact mass and molecular formula.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HSQC, and HMBC), were recorded in DMSO-d₆ to elucidate the detailed chemical structure.

Quantitative Data

The following tables summarize the key quantitative data obtained for this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Appearance White powder
Molecular Formula C₂₂H₂₈N₂O₄
Molecular Weight 398.47 g/mol
HR-ESI-MS (m/z) 399.2127 [M+H]⁺ (calcd for C₂₂H₂₉N₂O₄, 399.2127)
UV λmax (MeOH) nm (log ε) 228 (4.32), 298 (4.40), 324 (4.48)

Table 2: ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

PositionδH (ppm)MultiplicityJ (Hz)
2, 2'7.02d1.9
5, 5'6.78d8.2
6, 6'6.95dd8.2, 1.9
7, 7'7.30d15.8
8, 8'6.35d15.8
1'', 4''3.19q6.6
2'', 3''1.46quint3.4
3, 3'3.81s
4, 4'9.58br s
NH7.95t5.6

Table 3: ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

PositionδC (ppm)
1, 1'127.2
2, 2'110.1
3, 3'147.8
4, 4'148.9
5, 5'115.8
6, 6'121.2
7, 7'139.1
8, 8'117.8
9, 9'165.7
1'', 4''38.9
2'', 3''26.6
OMe55.6

Bioactivity Data

This compound has demonstrated significant antioxidative and cytotoxic activities.

Table 4: Bioactivity of this compound

ActivityAssayIC₅₀ (µM)
Antioxidant DPPH radical scavenging11.4[2]
Cytotoxicity A549 human small lung cancer cells52.88 ± 11.69[1]

Experimental Workflow

The following diagram illustrates the overall workflow for the discovery and isolation of this compound.

JBIR94_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Isolation cluster_purification Purification cluster_analysis Structure Elucidation & Bioactivity strain Streptomyces sp. R56-07 seed Seed Culture (3 days) strain->seed prod Production Culture (2 L, 7 days) seed->prod adsorption Diaion HP-20 Adsorption prod->adsorption elution Acetone Elution adsorption->elution partition Ethyl Acetate Partitioning elution->partition silica Silica Gel Chromatography partition->silica hplc Reversed-Phase HPLC silica->hplc jbir94 Pure this compound (1.3 mg) hplc->jbir94 struct Spectroscopic Analysis (NMR, MS, UV) jbir94->struct bio Bioactivity Assays (Antioxidant, Cytotoxicity) jbir94->bio

Caption: Workflow for the isolation and characterization of this compound.

References

In-Depth Technical Guide to JBIR-94: A Promising Natural Product for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBIR-94 is a naturally occurring phenolic compound isolated from Streptomyces sp. R56-07. Exhibiting both antioxidant and cytotoxic properties, this compound has garnered interest as a potential candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the core physicochemical properties, biological activities, and synthetic methodologies related to this compound. Detailed experimental protocols and an exploration of its potential mechanisms of action are included to facilitate further research.

Core Molecular Information

This compound is characterized by the following molecular formula and CAS Registry Number:

ParameterValueCitation
Molecular Formula C24H32N2O6[1][2]
CAS Registry Number 1354794-10-7[1]

Biological Activity

This compound has demonstrated notable biological activity, primarily as an antioxidant and a cytotoxic agent against cancer cell lines.

Quantitative Biological Data

The following table summarizes the key quantitative data reported for this compound's biological activities:

Biological ActivityAssayCell LineIC50 Value (µM)Citation
AntioxidantDPPH Radical Scavenging-11.4[3]
CytotoxicityMTT AssayA549 (Human Lung Carcinoma)52.88 ± 11.69[4]

Experimental Protocols

This section provides detailed methodologies for the total synthesis of this compound and the key biological assays used to characterize its activity.

Total Synthesis of this compound

A successful total synthesis of this compound has been reported, providing a scalable route to access the compound for further studies. The synthesis involves the coupling of a protected putrescine derivative with two equivalents of a dihydrocaffeic acid derivative.

Experimental Workflow for Total Synthesis of this compound:

cluster_synthesis Total Synthesis of this compound Dihydrocaffeic_Acid Dihydrocaffeic Acid Derivative Coupling_1 EDCI, HOBt, DIPEA, DMF Dihydrocaffeic_Acid->Coupling_1 Protected_Putrescine Mono-Boc-Protected Putrescine Protected_Putrescine->Coupling_1 Intermediate Mono-amide Intermediate Coupling_1->Intermediate Deprotection TFA, DCM Intermediate->Deprotection Amine_Intermediate Amine Intermediate Deprotection->Amine_Intermediate Coupling_2 Dihydrocaffeic Acid Derivative, EDCI, HOBt, DIPEA, DMF Amine_Intermediate->Coupling_2 JBIR_94 This compound Coupling_2->JBIR_94 cluster_dpph DPPH Radical Scavenging Assay JBIR_94_Solution This compound Solution (various concentrations) Incubation Incubate in the dark JBIR_94_Solution->Incubation DPPH_Solution DPPH Solution in Methanol DPPH_Solution->Incubation Measurement Measure Absorbance at ~517 nm Incubation->Measurement cluster_mtt MTT Cytotoxicity Assay Cell_Seeding Seed A549 cells in 96-well plate Treatment Treat cells with this compound (various concentrations) Cell_Seeding->Treatment Incubation_1 Incubate for 24-72 hours Treatment->Incubation_1 MTT_Addition Add MTT Reagent Incubation_1->MTT_Addition Incubation_2 Incubate for 2-4 hours MTT_Addition->Incubation_2 Solubilization Add Solubilization Solution (e.g., DMSO) Incubation_2->Solubilization Measurement Measure Absorbance at ~570 nm Solubilization->Measurement cluster_antioxidant Proposed Antioxidant Mechanism of this compound JBIR_94_OH This compound (with Phenolic -OH) Scavenging Radical Scavenging JBIR_94_OH->Scavenging ROS Reactive Oxygen Species (ROS) ROS->Scavenging Neutralized_ROS Neutralized ROS Scavenging->Neutralized_ROS JBIR_94_Radical This compound Radical (stabilized) Scavenging->JBIR_94_Radical Cellular_Protection Protection from Oxidative Damage Neutralized_ROS->Cellular_Protection cluster_cytotoxicity Potential Cytotoxic Mechanism of this compound JBIR_94 This compound Signaling_Pathways Modulation of Signaling Pathways (e.g., NF-κB, Akt, MAPK, p53) JBIR_94->Signaling_Pathways Apoptosis_Induction Induction of Apoptosis Signaling_Pathways->Apoptosis_Induction Cancer_Cell_Death Cancer Cell Death Apoptosis_Induction->Cancer_Cell_Death

References

The Unveiling of a Novel Antioxidant: A Technical Guide to the Proposed Biosynthesis of JBIR-94 in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBIR-94, a potent antioxidative phenolic compound isolated from Streptomyces sp. R56-07, presents a unique chemical scaffold as a hydroxycinnamic acid amide of spermidine (B129725). Its discovery has opened new avenues for the exploration of natural products with therapeutic potential. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and the genetic framework likely responsible for its production. While the complete biosynthetic gene cluster for this compound has yet to be fully elucidated in the public domain, this document synthesizes current knowledge on related biosynthetic pathways in Streptomyces to present a scientifically robust hypothetical model. Furthermore, it outlines the requisite experimental protocols for the validation of this proposed pathway, offering a roadmap for future research in the field.

Introduction

Streptomyces, a genus of Gram-positive bacteria, are renowned for their prolific production of a wide array of secondary metabolites with diverse biological activities. Among these is this compound, a symmetrical molecule comprising two caffeic acid moieties amide-linked to a spermidine backbone. Initial studies have highlighted its significant 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity, suggesting its potential as a lead compound for antioxidant-based therapies. Understanding the biosynthesis of this compound is paramount for its sustainable production through metabolic engineering and for the generation of novel analogs with enhanced therapeutic properties.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur through the convergence of two primary metabolic routes: the shikimate pathway, which provides the caffeic acid units, and the polyamine biosynthetic pathway, which yields the spermidine core. The final assembly is likely catalyzed by a dedicated set of enzymes encoded within a specific biosynthetic gene cluster (BGC) in the genome of Streptomyces sp. R56-07.

Precursor Synthesis
  • Caffeic Acid: Derived from the shikimate pathway, L-phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). Subsequent hydroxylations by cinnamate-4-hydroxylase (C4H) and p-coumarate 3-hydroxylase (C3'H) yield caffeic acid.

  • Spermidine: The biosynthesis of spermidine begins with the decarboxylation of L-ornithine by ornithine decarboxylase (ODC) to produce putrescine. Spermidine synthase then catalyzes the transfer of an aminopropyl group from S-adenosylmethionine decarboxylase (SAMDC)-activated S-adenosylmethionine (SAM) to putrescine, forming spermidine.

Activation and Amide Bond Formation

The key steps in the assembly of this compound involve the activation of caffeic acid and its subsequent transfer to the primary amine groups of spermidine.

  • Activation of Caffeic Acid: A putative acyl-CoA ligase, likely a feruloyl-CoA synthetase-like enzyme, activates caffeic acid to its corresponding CoA-thioester, caffeoyl-CoA. This reaction is ATP-dependent.

  • Amide Bond Formation: A spermidine N-hydroxycinnamoyltransferase, a member of the BAHD acyltransferase superfamily, is proposed to catalyze the transfer of the caffeoyl group from caffeoyl-CoA to the primary amino groups of spermidine. It is plausible that this occurs in a stepwise manner, with the formation of a mono-caffeoylspermidine intermediate, followed by a second acylation to yield the final product, this compound.

The following diagram illustrates the proposed biosynthetic pathway:

JBIR94_Biosynthesis cluster_shikimate Shikimate Pathway cluster_polyamine Polyamine Biosynthesis cluster_assembly This compound Assembly L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H Caffeic acid Caffeic acid p-Coumaric acid->Caffeic acid C3'H Caffeoyl-CoA Caffeoyl-CoA Caffeic acid->Caffeoyl-CoA Acyl-CoA Ligase (ATP, CoA-SH) L-Ornithine L-Ornithine Putrescine Putrescine L-Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase N-Caffeoyl-spermidine N-Caffeoyl-spermidine Spermidine->N-Caffeoyl-spermidine Caffeoyl-CoA->N-Caffeoyl-spermidine Spermidine N-hydroxycinnamoyltransferase This compound This compound Caffeoyl-CoA->this compound Spermidine N-hydroxycinnamoyltransferase N-Caffeoyl-spermidine->this compound

Caption: Proposed biosynthetic pathway of this compound in Streptomyces.

Putative Enzymes and Quantitative Data

While specific enzymes for this compound biosynthesis have not been characterized, homologous enzymes from other Streptomyces and related organisms provide insights into their potential properties.

Enzyme Proposed Function Substrates Products Cofactors Homologous Enzyme (Organism) Kinetic Parameters (of Homolog)
Phenylalanine Ammonia-Lyase (PAL)Deamination of L-phenylalanineL-PhenylalanineCinnamic acid, NH₃-PAL (Streptomyces maritimus)-
Cinnamate-4-Hydroxylase (C4H)Hydroxylation of cinnamic acidCinnamic acid, NADPH, O₂p-Coumaric acid, NADP⁺, H₂O-C4H (Various plants)-
p-Coumarate 3-Hydroxylase (C3'H)Hydroxylation of p-coumaric acidp-Coumaric acid, NADPH, O₂Caffeic acid, NADP⁺, H₂O-C3'H (Various plants)-
Ornithine Decarboxylase (ODC)Decarboxylation of L-ornithineL-OrnithinePutrescine, CO₂Pyridoxal phosphateODC (Escherichia coli)Km: ~0.1-1 mM
Spermidine SynthaseAminopropyl transferPutrescine, dcSAMSpermidine, MTA-Spermidine synthase (E. coli)Km (putrescine): ~0.1-0.5 mM
Acyl-CoA LigaseActivation of caffeic acidCaffeic acid, ATP, CoACaffeoyl-CoA, AMP, PPiMg²⁺Feruloyl-CoA synthetase (Streptomyces sp. V-1)[1]Km (ferulic acid): 0.35 mM; kcat: 67.7 s⁻¹[1]
Spermidine N-hydroxycinnamoyltransferaseAcyl transfer to spermidineCaffeoyl-CoA, SpermidineN-Caffeoyl-spermidine, this compound, CoA-Spermidine hydroxycinnamoyl transferase (Various plants)-

Note: Kinetic data for homologous enzymes are provided for reference and may not reflect the exact values for the enzymes in this compound biosynthesis.

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway requires a multi-faceted experimental approach.

Genome Mining and Biosynthetic Gene Cluster Identification

Objective: To identify the putative this compound biosynthetic gene cluster (BGC) in Streptomyces sp. R56-07.

Methodology:

  • Genomic DNA Isolation: High-molecular-weight genomic DNA will be isolated from a pure culture of Streptomyces sp. R56-07.

  • Whole-Genome Sequencing: The isolated gDNA will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality, closed genome assembly.

  • BGC Prediction: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict secondary metabolite BGCs.

  • Candidate Gene Identification: The predicted BGCs will be manually inspected for the presence of genes encoding the key enzyme families proposed for this compound biosynthesis, including acyl-CoA ligases and acyltransferases.

Genome_Mining_Workflow Streptomyces sp. R56-07 Culture Streptomyces sp. R56-07 Culture Genomic DNA Isolation Genomic DNA Isolation Streptomyces sp. R56-07 Culture->Genomic DNA Isolation Whole-Genome Sequencing Whole-Genome Sequencing Genomic DNA Isolation->Whole-Genome Sequencing Genome Assembly Genome Assembly Whole-Genome Sequencing->Genome Assembly antiSMASH Analysis antiSMASH Analysis Genome Assembly->antiSMASH Analysis Putative BGCs Putative BGCs antiSMASH Analysis->Putative BGCs Candidate Gene Identification Candidate Gene Identification Putative BGCs->Candidate Gene Identification Manual Annotation This compound BGC This compound BGC Candidate Gene Identification->this compound BGC

References

Spectroscopic and Experimental Profile of JBIR-94: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to the natural product JBIR-94, a phenolic compound with notable antioxidative properties. This compound was first isolated from the fermentation broth of Streptomyces sp. R56-07, and its structure was elucidated using a combination of spectroscopic techniques.[1][2] This document summarizes the available data, details the experimental methodologies for its isolation and characterization, and presents a visual workflow of the general experimental process.

Core Spectroscopic Data

Table 1: Summary of Spectroscopic Analysis of this compound
Spectroscopic TechniqueData TypeObservations and Remarks
¹H NMR QualitativeUsed for the determination of the proton framework of the molecule.
¹³C NMR QualitativeEmployed to determine the carbon skeleton of this compound.
HRESIMS QualitativeUtilized to determine the molecular formula of the compound.
IR Spectroscopy Not specifiedLikely used to identify functional groups present in the molecule.

Experimental Protocols

The isolation and structural elucidation of this compound involved a series of standard natural product chemistry techniques. The following protocols are based on generalized procedures for the isolation of secondary metabolites from Streptomyces.

Isolation of this compound from Streptomyces sp. R56-07
  • Fermentation: The strain Streptomyces sp. R56-07 is cultured in a suitable liquid medium to promote the production of secondary metabolites, including this compound.

  • Extraction: The fermentation broth is harvested, and the supernatant is separated from the mycelium. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the organic compounds.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the pure compound. This typically involves:

    • Column Chromatography: Initial separation of the crude extract using silica (B1680970) gel or other stationary phases with a gradient of solvents of increasing polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the fractions containing this compound to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D correlation experiments (e.g., COSY, HSQC, HMBC), are recorded on a high-field NMR spectrometer. Samples are typically dissolved in a deuterated solvent such as methanol-d₄ or DMSO-d₆.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed to obtain the accurate mass of the molecular ion, which allows for the determination of the molecular formula.

  • Infrared Spectroscopy: An IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional groups such as hydroxyl (-OH), amide (N-H, C=O), and aromatic (C=C) moieties.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the isolation and characterization of natural products like this compound from Streptomyces.

experimental_workflow cluster_isolation Isolation and Purification cluster_characterization Structure Elucidation fermentation Fermentation of Streptomyces sp. R56-07 extraction Solvent Extraction fermentation->extraction concentration Concentration of Crude Extract extraction->concentration column_chromatography Column Chromatography concentration->column_chromatography hplc Preparative HPLC column_chromatography->hplc nmr NMR Spectroscopy (1H, 13C, 2D) hplc->nmr ms Mass Spectrometry (HRESIMS) hplc->ms ir Infrared Spectroscopy hplc->ir structure This compound Structure nmr->structure ms->structure ir->structure

Isolation and Characterization Workflow for this compound.

References

JBIR-94: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBIR-94 is a naturally occurring phenolic compound first isolated from the fermentation broth of Streptomyces sp. R56-07. As a member of the methoxybenzene class of compounds, it has garnered interest for its notable antioxidative and cytotoxic properties. This technical guide provides a comprehensive overview of the known physical, chemical, and biological characteristics of this compound, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is structurally defined as 3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide. Its core structure consists of two ferulic acid moieties linked by a putrescine backbone.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C24H32N2O6[2]
Molecular Weight 444.5 g/mol [2]
IUPAC Name 3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide[2]
CAS Number Not available in search results
Appearance Not available in search results
Melting Point Not available in search results
Solubility Not available in search results
HRESIMS Data Not available in search results

Table 2: Spectroscopic Data for this compound (¹H and ¹³C NMR)

Detailed ¹H and ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), were not explicitly available in the reviewed literature. The structural elucidation of this compound was based on 1D and 2D NMR spectroscopy and mass spectrometry analyses.[3]

Biological Activity

This compound has demonstrated significant biological activity, primarily as an antioxidant and a cytotoxic agent.

Antioxidant Activity

This compound exhibits potent radical scavenging activity. In a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay, it displayed an IC50 value of 11.4 μM. This activity is attributed to its phenolic hydroxyl groups, which can donate a hydrogen atom to stabilize free radicals.

Cytotoxic Activity

This compound has shown mild cytotoxicity against the A549 human small lung cancer cell line, with a reported IC50 value of 52.88 ± 11.69 µM. This suggests potential for further investigation into its anticancer properties.

Experimental Protocols

Isolation of this compound from Streptomyces sp. R56-07

A detailed, step-by-step protocol for the isolation and purification of this compound from the fermentation broth of Streptomyces sp. R56-07 is not fully described in the available literature. The general procedure involves cultivation of the strain, followed by extraction of the fermentation broth and subsequent chromatographic purification to yield the pure compound.

Chemical Synthesis of this compound

The total synthesis of this compound has been achieved, providing a means to access the compound for further study. The key synthetic step involves the coupling of two equivalents of a protected ferulic acid derivative with putrescine.

Key Reaction: Amide bond formation between the carboxylic acid of ferulic acid and the primary amines of putrescine. A common coupling agent used for this transformation is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

G General Synthetic Workflow for this compound cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_product Final Product Ferulic Acid Ferulic Acid Protection Protection of Phenolic Hydroxyl Ferulic Acid->Protection Putrescine Putrescine Coupling Amide Bond Formation Putrescine->Coupling Activation Carboxylic Acid Activation (e.g., EDCI) Protection->Activation Activation->Coupling Deprotection Deprotection Coupling->Deprotection This compound This compound Deprotection->this compound

Caption: General workflow for the chemical synthesis of this compound.

DPPH Radical Scavenging Assay

The antioxidant activity of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While the specific experimental parameters used for this compound are not detailed, a general protocol is as follows:

  • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Various concentrations of the test compound (this compound) are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period.

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

  • The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is then determined.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Its antioxidant activity suggests a general role in mitigating oxidative stress, which can impact various cellular signaling cascades. However, direct evidence linking this compound to specific pathways such as NF-κB, MAPK, or apoptosis-related pathways has not been reported. The observed cytotoxic effects may be a consequence of its pro-oxidant activity at higher concentrations or through mechanisms yet to be elucidated. Further research is required to understand the molecular mechanisms underlying the biological activities of this compound.

Conclusion

This compound is a promising natural product with demonstrated antioxidant and mild cytotoxic activities. This technical guide summarizes the currently available information on its physical, chemical, and biological properties. While the fundamental chemical structure and key bioactivities have been established, significant gaps remain in the publicly available data, particularly concerning detailed physical properties, comprehensive spectral data, and the specific signaling pathways through which it exerts its biological effects. Further in-depth studies are warranted to fully characterize this molecule and explore its potential for therapeutic applications.

References

Unraveling the Antioxidant Defenses of JBIR-94: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the antioxidant mechanism of JBIR-94, a phenolic compound derived from Streptomyces sp. R56-07. While direct experimental evidence for its detailed molecular interactions is emerging, this document synthesizes the current understanding of its radical scavenging properties and explores plausible mechanisms involving the Nrf2 signaling pathway and the regulation of ferroptosis, based on its chemical structure and the activities of analogous compounds.

Core Antioxidant Activity: Radical Scavenging

This compound is a potent antioxidant, a property attributed to its chemical structure as a hydroxycinnamic acid amide. The primary established mechanism of its antioxidant action is its ability to scavenge free radicals.

The most direct evidence of this compound's antioxidant capacity comes from the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. In this assay, this compound demonstrated significant activity, with a half-maximal inhibitory concentration (IC50) of 11.4 µM[1]. This indicates its efficiency in donating a hydrogen atom or an electron to neutralize the stable DPPH radical.

Data Presentation: Antioxidant Activity of this compound
Compound Assay IC50 (µM) Source
This compoundDPPH Radical Scavenging11.4[1]
JBIR-125DPPH Radical Scavenging35.1

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the general procedure for determining the radical scavenging activity of a compound using the DPPH assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or other suitable solvent)

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared and its absorbance at 517 nm is adjusted to a desired value (typically around 1.0).

  • Preparation of test samples: The test compound and positive control are dissolved in methanol to prepare a series of concentrations.

  • Reaction: In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing different concentrations of the test compound or positive control. A blank well contains only the solvent and DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Solution DPPH Solution 96-Well Plate 96-Well Plate DPPH Solution->96-Well Plate Add Test Compound (this compound) Test Compound (this compound) Test Compound (this compound)->96-Well Plate Add Positive Control Positive Control Positive Control->96-Well Plate Add Microplate Reader (517 nm) Microplate Reader (517 nm) 96-Well Plate->Microplate Reader (517 nm) Incubate & Read Calculation Calculation Microplate Reader (517 nm)->Calculation IC50 Value IC50 Value Calculation->IC50 Value

DPPH Radical Scavenging Assay Workflow.

Potential Mechanism of Action: Modulation of the Nrf2 Signaling Pathway

While not yet directly demonstrated for this compound, a plausible mechanism for its antioxidant effect involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Phenolic compounds are known to be potent activators of this pathway, which is a master regulator of cellular antioxidant responses.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.

Given its phenolic structure, this compound could potentially act as an electrophile that modifies Keap1, leading to Nrf2 activation and the subsequent expression of a battery of protective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JBIR94 This compound (Phenolic Compound) Keap1_Nrf2 Keap1-Nrf2 Complex JBIR94->Keap1_Nrf2 Modifies Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Upregulates Expression Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Protection Leads to Ferroptosis_Inhibition cluster_membrane Cell Membrane cluster_intervention Intervention by this compound PUFA Polyunsaturated Fatty Acids (PUFAs) Lipid_Peroxides Lipid Peroxides PUFA->Lipid_Peroxides Oxidation Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis JBIR94_phenolic This compound (Phenolic part) JBIR94_phenolic->Lipid_Peroxides Scavenges JBIR94_polyamine This compound (Polyamine part) Iron Labile Iron (Fe2+) JBIR94_polyamine->Iron Chelates Iron->PUFA Catalyzes Oxidation

References

JBIR-94: A Comprehensive Technical Guide to its DPPH Radical Scavenging Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging properties of JBIR-94, a novel antioxidative phenolic compound. This compound, isolated from Streptomyces sp. R56-07, has demonstrated significant potential as a natural antioxidant. This document outlines the quantitative data, detailed experimental protocols, and the underlying chemical mechanism of its radical scavenging action.

Core Data Presentation

The antioxidative capacity of this compound was evaluated using the DPPH radical scavenging assay. The key quantitative metric for this activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

CompoundIC50 (μM)Source OrganismCompound Class
This compound 11.4[1]Streptomyces sp. R56-07[1]Hydroxycinnamic acid amide containing putrescine[1]
JBIR-12535.1[1]Streptomyces sp. R56-07[1]Hydroxycinnamic acid amide containing spermidine

Experimental Protocols

The following is a detailed methodology for the DPPH radical scavenging assay used to determine the antioxidant activity of this compound, based on established protocols.

Objective: To determine the concentration of this compound required to scavenge 50% of DPPH free radicals.

Materials:

  • This compound

  • 1,1-diphenyl-2-picrylhydrazyl (DPPH)

  • Ethanol (B145695) (spectrophotometric grade)

  • Microplate reader or spectrophotometer

  • 96-well microplate or cuvettes

  • Pipettes

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in ethanol. A common concentration for the working solution is 50 µM. This solution should be freshly prepared and protected from light due to its sensitivity.

  • Preparation of Test Samples: this compound is dissolved in ethanol to create a stock solution, from which a series of dilutions are made to achieve a range of concentrations for testing.

  • Reaction Mixture Preparation: In a 96-well plate, 100 µL of the ethanolic DPPH solution is added to 100 µL of each of the various concentrations of the this compound solution.

  • Control and Blank Preparation:

    • Positive Control: A known antioxidant, such as ascorbic acid or Trolox, is prepared in the same manner as the test sample.

    • Blank: 100 µL of ethanol is mixed with 100 µL of the DPPH solution to measure the maximum absorbance of the stable radical.

  • Incubation: The microplate is incubated at room temperature in the dark for 20 minutes.

  • Absorbance Measurement: After the incubation period, the absorbance of each well is measured at a wavelength of 550 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_blank is the absorbance of the blank.

    • A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of this compound. The concentration that corresponds to 50% scavenging is the IC50 value.

Visualization of Mechanisms

DPPH Radical Scavenging Assay Workflow

The following diagram illustrates the experimental workflow for assessing the DPPH radical scavenging activity of this compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 50 µM DPPH in Ethanol Mix Mix 100 µL DPPH Solution with 100 µL this compound Solution DPPH_sol->Mix JBIR_sol Prepare this compound Concentration Series JBIR_sol->Mix Incubate Incubate in Dark (20 minutes) Mix->Incubate Measure Measure Absorbance at 550 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow of the DPPH radical scavenging assay for this compound.

Proposed Chemical Mechanism of DPPH Radical Scavenging by this compound

The antioxidant activity of phenolic compounds like this compound against the DPPH radical is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize the free radical. The two main proposed mechanisms are Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT). The diagram below illustrates the general HAT mechanism.

DPPH_Scavenging_Mechanism JBIR94 This compound (Ar-OH) JBIR94_radical This compound Radical (Ar-O•) JBIR94->JBIR94_radical H• donation DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow/Colorless) DPPH_radical->DPPH_H H• acceptance

Caption: Hydrogen Atom Transfer (HAT) mechanism for DPPH scavenging by this compound.

References

Potential Therapeutic Targets of JBIR-94: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBIR-94, a polyphenolic compound isolated from Streptomyces sp. R56-07, has demonstrated notable antioxidative and cytotoxic properties, suggesting its potential as a scaffold for novel anticancer therapeutics. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential therapeutic targets. While direct molecular targets of this compound are still under investigation, its structural class and observed bioactivities suggest a plausible mechanism of action involving the modulation of key oncogenic signaling pathways. This document summarizes the available quantitative data on its cytotoxicity, details relevant experimental protocols, and proposes the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, a critical regulator of cancer cell proliferation and survival, as a primary putative therapeutic target.

Introduction to this compound

This compound is a naturally occurring phenolic amide, specifically N,N'-bis(feruloyl)putrescine, identified from the fermentation broth of Streptomyces sp. R56-07.[1] As a member of the polyphenol family, this compound possesses significant free-radical scavenging activity.[1] Preliminary studies have also highlighted its cytotoxic effects against human cancer cell lines, making it a compound of interest for further oncological research.[2]

Known Bioactivities and Quantitative Data

The primary reported bioactivities of this compound are its antioxidant and cytotoxic effects.

Antioxidant Activity

This compound has been shown to exhibit 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity.[1]

Cytotoxicity Against A549 Human Small Lung Cancer Cells

This compound has demonstrated mild to moderate cytotoxicity against the A549 human small lung cancer cell line.[2] The quantitative data from these studies are summarized in the table below.

Compound Cell Line IC50 (µM) Reference
This compoundA54952.88 ± 11.69

Proposed Therapeutic Target: The JAK/STAT Signaling Pathway

While the direct molecular targets of this compound have not been definitively identified, a substantial body of evidence suggests that polyphenolic compounds exert their anticancer effects by modulating the JAK/STAT signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, apoptosis, and immune responses, and its dysregulation is strongly implicated in cancer progression.

The JAK/STAT pathway is often constitutively activated in many cancers, leading to the expression of genes that promote tumor growth and survival. Signal transducer and activator of transcription 3 (STAT3), in particular, is a key oncogenic driver that is activated in a wide range of human cancers. Many natural polyphenolic compounds have been shown to inhibit the JAK/STAT pathway, often by directly or indirectly inhibiting the phosphorylation of STAT proteins. Given that this compound is a polyphenolic compound with demonstrated cytotoxicity against cancer cells, it is plausible that its mechanism of action involves the inhibition of the JAK/STAT pathway, with STAT3 being a primary potential target.

Proposed Mechanism of Action

It is hypothesized that this compound may inhibit the JAK/STAT pathway through one or more of the following mechanisms, which are common for polyphenolic compounds:

  • Inhibition of JAK Kinase Activity: this compound may directly bind to and inhibit the kinase activity of Janus kinases (JAKs), preventing the phosphorylation and subsequent activation of STAT proteins.

  • Inhibition of STAT Phosphorylation: By interfering with upstream signaling components, this compound could prevent the phosphorylation of STAT3 at critical tyrosine residues.

  • Inhibition of STAT Dimerization and Nuclear Translocation: this compound might disrupt the formation of STAT dimers or their translocation to the nucleus, thereby preventing the transcription of target oncogenes.

The proposed inhibitory effect of this compound on the JAK/STAT signaling pathway is depicted in the following diagram.

JBIR94_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation and DNA Binding JBIR94 This compound JBIR94->JAK Potential Inhibition JBIR94->STAT3_inactive Potential Inhibition of Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 6. Transcription

Proposed inhibitory mechanism of this compound on the JAK/STAT signaling pathway.

Experimental Protocols

The following is a detailed methodology for a key experiment used to evaluate the cytotoxic activity of this compound.

MTT Assay for Cytotoxicity

This protocol is adapted from the methodology used to determine the IC50 value of this compound against A549 cells.

Objective: To assess the cytotoxic effect of this compound on a cancer cell line and determine its half-maximal inhibitory concentration (IC50).

Materials:

  • A549 human small lung cancer cells

  • Growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count A549 cells.

    • Seed 5,000 cells per well in 200 µL of growth medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in growth medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1.0, 10, and 100 µM).

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration) and a positive control for cell death (e.g., 1% Triton X-100 in medium).

    • Carefully remove the medium from the wells and add 200 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for an additional 4-5 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Wash the cells with 200 µL of PBS.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

The workflow for this experimental protocol is illustrated in the diagram below.

MTT_Assay_Workflow start Start seed_cells Seed 5,000 A549 cells/well in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 prepare_compounds Prepare serial dilutions of this compound incubate_24h_1->prepare_compounds treat_cells Treat cells with this compound and controls prepare_compounds->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add 20 µL of MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4-5h add_mtt->incubate_4h remove_medium_wash Remove medium and wash with PBS incubate_4h->remove_medium_wash add_dmso Add 100 µL of DMSO remove_medium_wash->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate cell viability and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow diagram for the MTT cytotoxicity assay.

Future Directions and Conclusion

References

Methodological & Application

Total Synthesis Protocol for JBIR-94: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBIR-94 is a naturally occurring phenolic compound isolated from Streptomyces sp. R56-07, which has demonstrated notable antioxidative properties.[1] Due to its limited availability from natural sources, an efficient total synthesis is crucial for further biological evaluation and potential therapeutic applications.[2] This document provides a detailed protocol for the total synthesis of this compound, based on the successful multi-step synthesis reported in the literature.[2] The synthesis strategy involves a stepwise acylation of a mono-protected diamine, followed by a final deprotection step. This application note includes comprehensive experimental procedures, a summary of quantitative data, and a workflow diagram to guide researchers in the successful replication of this synthesis.

Data Presentation

The following table summarizes the quantitative data for the multi-step total synthesis of this compound, including the yields for each key transformation.

StepReactionStarting MaterialProductYield (%)
1EDCI Couplingtert-butyl (4-aminobutyl)carbamateIntermediate 1388%
2TFA-mediated DeprotectionIntermediate 13Intermediate 1482%
3EDCI CouplingIntermediate 14Intermediate 9c85%
4Palladium-catalyzed HydrogenationIntermediate 9cThis compound (1)84%
Overall Yield tert-butyl (4-aminobutyl)carbamateThis compound (1) 52-54%

Experimental Protocols

Step 1: Synthesis of Intermediate 13 via EDCI Coupling

This procedure describes the coupling of tert-butyl (4-aminobutyl)carbamate with a protected ferulic acid derivative.

Materials:

Procedure:

  • Dissolve tert-butyl (4-aminobutyl)carbamate (12) and the protected ferulic acid derivative (7c) in dichloromethane (CH2Cl2).

  • To the solution, add triethylamine (Et3N) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a 1:1 mixture of CH2Cl2 and hexanes to yield intermediate 13 (88% yield).[2]

Step 2: Synthesis of Intermediate 14 via TFA-mediated Deprotection

This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group.

Materials:

  • Intermediate 13

  • Trifluoroacetic acid (TFA)

  • Toluene

  • 2M Aqueous Sodium Hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Magnesium sulfate (B86663) (MgSO4)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Procedure:

  • Dissolve intermediate 13 in toluene.

  • Add trifluoroacetic acid (TFA) to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding 2M aqueous NaOH until the pH of the suspension is greater than 10.

  • Perform extensive extraction with CH2Cl2 (approximately 20 times).[2]

  • Combine the organic layers and dry over anhydrous MgSO4.

  • Concentrate the dried solution under reduced pressure.

  • Recrystallize the crude product from 90% EtOAc/hexanes overnight to obtain pure intermediate 14 (82% yield).[2]

Step 3: Synthesis of Intermediate 9c via EDCI Coupling

This step involves the second coupling reaction to form the symmetric diamide.

Materials:

  • Intermediate 14

  • Protected ferulic acid derivative (7c)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Dissolve intermediate 14 and the protected ferulic acid derivative (7c) in CH2Cl2.

  • Add EDCI to the mixture and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, purify the product by recrystallization from CH2Cl2 to afford intermediate 9c (85% yield).[2]

Step 4: Synthesis of this compound (1) via Palladium-catalyzed Hydrogenation

This final step involves the removal of the benzyl (B1604629) protecting groups to yield the natural product.

Materials:

  • Intermediate 9c

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H2)

  • Suitable solvent (e.g., Ethanol, Ethyl Acetate)

Procedure:

  • Dissolve intermediate 9c in a suitable solvent.

  • Add a catalytic amount of palladium on carbon (Pd/C) to the solution.

  • Subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction at room temperature until the starting material is completely consumed, as monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, This compound (1) (84% yield).[2]

Mandatory Visualization

The following diagram illustrates the workflow of the total synthesis of this compound.

Total_Synthesis_JBIR_94 A tert-butyl (4-aminobutyl)carbamate (12) p1 A->p1 B Intermediate 13 p2 B->p2 C Intermediate 14 p3 C->p3 D Intermediate 9c p4 D->p4 E This compound (1) p1->B EDCI, Et3N, DMAP Protected Ferulic Acid (7c) 88% p2->C TFA, Toluene 82% p3->D EDCI Protected Ferulic Acid (7c) 85% p4->E Pd/C, H2 84%

Caption: Total synthesis workflow for this compound.

References

Application Notes and Protocols for the Synthesis of JBIR-94 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the step-by-step synthesis of JBIR-94 and its analogues. The protocols detailed below are based on established synthetic strategies and are intended to facilitate the production of these compounds for further biological evaluation.

Introduction

This compound is a naturally occurring polyamine amide isolated from Streptomyces sp. R56-07.[1] It is composed of a central putrescine (1,4-diaminobutane) core symmetrically N,N'-diacylated with dihydrocaffeic acid. This compound and its analogues have garnered interest due to their potential as antioxidative and cytotoxic agents.[1][2] The modular nature of their synthesis allows for the generation of a diverse library of analogues by varying the diamine core and the acyl side chains, enabling structure-activity relationship (SAR) studies crucial for drug development.

Data Presentation

Biological Activity of this compound and Analogues

The following table summarizes the reported biological activities of this compound and two of its synthetic analogues.

CompoundStructureBiological ActivityIC50 ValueCell Line/AssayReference
This compound N,N'-bis(dihydrocaffeoyl)putrescineCytotoxicity52.88 ± 11.69 µMA549 (Human Lung Carcinoma)[2]
Antioxidant (DPPH radical scavenging)11.4 µM-[1]
Analogue 1 N,N'-bis(3-phenylpropanoyl)putrescineCytotoxicity>100 µMA549 (Human Lung Carcinoma)
Analogue 2 N,N'-bis(cinnamoyl)putrescineCytotoxicity78.92 ± 8.92 µMA549 (Human Lung Carcinoma)

Experimental Protocols

The synthesis of this compound and its analogues is most effectively achieved through a stepwise acylation of a mono-protected diamine, which prevents the formation of undesired side products and allows for the synthesis of unsymmetrical analogues if desired. The following protocol describes the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol involves a two-step acylation of putrescine using a mono-Boc-protected intermediate.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-N'-(dihydrocaffeoyl)putrescine

  • Materials:

    • N-Boc-1,4-diaminobutane (mono-protected putrescine)

    • Dihydrocaffeic acid

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

    • N,N-Diisopropylethylamine (DIPEA)

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

    • Dichloromethane (DCM), anhydrous

    • Hexanes

  • Procedure:

    • Dissolve dihydrocaffeic acid (1.0 eq) in anhydrous DCM.

    • Add EDCI (1.2 eq) and a catalytic amount of DMAP to the solution.

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • In a separate flask, dissolve N-Boc-1,4-diaminobutane (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM.

    • Add the amine solution to the activated acid solution dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution, followed by brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield the mono-acylated, mono-protected product.

Step 2: Deprotection and Second Acylation to Yield this compound

  • Materials:

    • N-(tert-Butoxycarbonyl)-N'-(dihydrocaffeoyl)putrescine (from Step 1)

    • Trifluoroacetic acid (TFA)

    • Toluene (B28343)

    • Dihydrocaffeic acid

    • EDCI

    • DIPEA

    • DMAP (catalytic)

    • DCM, anhydrous

  • Procedure:

    • Deprotection: Dissolve the product from Step 1 in a mixture of TFA and toluene (e.g., 1:1 v/v). Stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.

    • Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is typically used in the next step without further purification.

    • Second Acylation: Dissolve dihydrocaffeic acid (1.0 eq) in anhydrous DCM.

    • Add EDCI (1.2 eq) and a catalytic amount of DMAP. Stir for 15 minutes.

    • Dissolve the deprotected amine salt in anhydrous DCM and add DIPEA (to neutralize the TFA salt).

    • Add the amine solution to the activated acid solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Work-up the reaction as described in Step 1.

    • Purify the final product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to obtain pure this compound.

Visualizations

Synthetic Workflow for this compound

The following diagram illustrates the stepwise synthetic route to this compound.

Synthetic_Workflow cluster_step1 Step 1: Mono-acylation cluster_step2 Step 2: Deprotection & Di-acylation Dihydrocaffeic_Acid Dihydrocaffeic Acid Activation Activation Dihydrocaffeic_Acid->Activation EDCI, DMAP, DCM N_Boc_Putrescine N-Boc-Putrescine Coupling Coupling N_Boc_Putrescine->Coupling DIPEA, DCM Mono_acylated_product N-(tert-Butoxycarbonyl)-N'- (dihydrocaffeoyl)putrescine Deprotection TFA, Toluene Mono_acylated_product->Deprotection Coupling->Mono_acylated_product Deprotected_amine N-(dihydrocaffeoyl)putrescine (amine salt) Deprotection->Deprotected_amine Second_Coupling Dihydrocaffeic Acid, EDCI, DMAP, DIPEA, DCM Deprotected_amine->Second_Coupling JBIR_94 This compound Second_Coupling->JBIR_94 Signaling_Pathway cluster_cell A549 Cancer Cell JBIR_94 This compound PI3K PI3K JBIR_94->PI3K Inhibition (Proposed) Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition of pro-apoptotic function Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Note: Purification of the Antioxidant Compound JBIR-94 from Streptomyces sp. R56-07

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBIR-94 is a novel phenolic compound isolated from the fermentation broth of the marine actinomycete, Streptomyces sp. strain R56-07.[1] Structurally, it is a hydroxycinnamic acid amide containing a putrescine moiety. This compound has garnered significant interest due to its potent antioxidative properties, demonstrating notable radical scavenging activity.[1] This document provides a detailed experimental protocol for the purification of this compound, intended to guide researchers in the isolation of this and similar bioactive natural products. The methodology follows a standard workflow for the purification of secondary metabolites from microbial fermentation, encompassing extraction and multi-step chromatography.

Data Presentation

The following table summarizes the quantitative data expected from a typical purification of this compound from a 10-liter fermentation culture of Streptomyces sp. R56-07. The values presented are representative and may vary based on fermentation conditions and experimental execution.

Purification StepTotal Dry Weight (g)This compound Content (mg)Purity (%)Yield (%)
Crude Ethyl Acetate (B1210297) Extract25.05002100
Silica (B1680970) Gel Chromatography5.0400880
Sephadex LH-20 Chromatography1.232026.764
Preparative HPLC0.2180>9536

Experimental Protocols

Fermentation of Streptomyces sp. R56-07

A seed culture of Streptomyces sp. R56-07 is prepared by inoculating a suitable liquid medium (e.g., ISP2 broth) and incubating for 3-4 days at 28°C with shaking. The seed culture is then used to inoculate a production-scale fermenter containing a nutrient-rich medium. The fermentation is carried out for 7-10 days at 28°C with controlled aeration and agitation to promote the production of secondary metabolites, including this compound.

Extraction of Crude Bioactive Compounds
  • Following fermentation, the culture broth is harvested and centrifuged to separate the mycelial biomass from the supernatant.

  • The supernatant, containing the secreted this compound, is then subjected to solvent extraction.

  • An equal volume of ethyl acetate is added to the supernatant in a large separation funnel.

  • The mixture is vigorously agitated for 30-60 minutes to partition the organic-soluble compounds into the ethyl acetate layer.

  • The ethyl acetate layer is collected, and the extraction process is repeated two more times to ensure complete recovery of the target compound.

  • The pooled ethyl acetate extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

The purification of this compound from the crude extract is achieved through a series of chromatographic steps.

  • A glass column is packed with silica gel (70-230 mesh) in a suitable solvent system (e.g., a mixture of chloroform (B151607) and methanol).

  • The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the column.

  • The column is eluted with a stepwise gradient of increasing methanol (B129727) concentration in chloroform (e.g., 100:0 to 90:10 v/v).

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Fractions with similar TLC profiles are pooled and concentrated.

  • The partially purified fraction from the silica gel column is further purified using a Sephadex LH-20 column.

  • The sample is dissolved in methanol and applied to the column.

  • The column is eluted with methanol as the mobile phase.

  • Fractions are collected and analyzed for the presence of this compound.

  • The relevant fractions are pooled and concentrated.

  • The final purification step is performed using a preparative reversed-phase HPLC system (e.g., a C18 column).

  • The sample is dissolved in the mobile phase and injected into the HPLC system.

  • A gradient elution is typically employed, for example, with a mobile phase consisting of water (containing 0.1% formic acid) and acetonitrile, with an increasing gradient of acetonitrile.

  • The elution of compounds is monitored by a UV detector at a suitable wavelength.

  • The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Structure Elucidation

The structure of the purified compound is confirmed using spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and compared with published data for this compound.[1]

Mandatory Visualization

experimental_workflow fermentation Fermentation of Streptomyces sp. R56-07 extraction Solvent Extraction (Ethyl Acetate) fermentation->extraction silica_gel Silica Gel Column Chromatography extraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc pure_jbir94 Pure this compound hplc->pure_jbir94

Caption: Experimental workflow for the purification of this compound.

signaling_pathway ros Reactive Oxygen Species (ROS) nfkb_pathway NF-κB Signaling Pathway ros->nfkb_pathway Activates nrf2_pathway Nrf2 Signaling Pathway ros->nrf2_pathway Activates cellular_damage Cellular Damage ros->cellular_damage jbir94 This compound (Phenolic Antioxidant) jbir94->ros Scavenges jbir94->nfkb_pathway Inhibits jbir94->nrf2_pathway Activates inflammation Inflammation nfkb_pathway->inflammation antioxidant_response Antioxidant Response nrf2_pathway->antioxidant_response antioxidant_response->ros Neutralizes

Caption: Antioxidant signaling pathways modulated by this compound.

References

Application Notes and Protocols for Cell-based Assays for Testing JBIR-94 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JBIR-94 is a phenolic compound isolated from Streptomyces sp. R56-07 that has demonstrated notable antioxidative properties.[1] Recent studies have also highlighted its cytotoxic potential against cancer cell lines, suggesting its potential as a novel therapeutic agent. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using standard cell-based assays. The methodologies described herein are designed to offer a comprehensive evaluation of this compound's effects on cell viability, membrane integrity, and the induction of apoptosis.

Data Presentation

The following tables summarize the cytotoxic effects of this compound as determined by various cell-based assays.

Table 1: Cell Viability as Determined by MTT Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity correlates with a reduction in cell viability. The IC50 value, the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's cytotoxicity. The IC50 value for this compound in A549 human small lung cancer cells has been determined to be 52.88 ± 11.69 µM.[1]

Cell LineAssayIncubation Time (h)IC50 (µM)
A549MTT4852.88 ± 11.69[1]

Table 2: Cell Membrane Integrity as Determined by LDH Assay (Hypothetical Data)

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity. Increased LDH release corresponds to higher cytotoxicity.

Concentration (µM)Incubation Time (h)% Cytotoxicity (LDH Release)
0 (Control)245.2 ± 1.1
102415.8 ± 2.5
252435.1 ± 3.8
502460.7 ± 5.2
1002485.3 ± 6.9

Table 3: Apoptosis Induction as Determined by Annexin V-FITC/PI Staining (Hypothetical Data)

The Annexin V-FITC/Propidium Iodide (PI) assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of cells with compromised membrane integrity.

Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Control)95.1 ± 2.32.5 ± 0.82.4 ± 0.7
2560.3 ± 4.125.8 ± 3.513.9 ± 2.9
5035.7 ± 3.845.2 ± 4.219.1 ± 3.1
10010.2 ± 2.160.5 ± 5.529.3 ± 4.7

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a quantitative method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • This compound

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium. LDH is a stable enzyme, and its presence in the medium is a reliable indicator of compromised cell membrane integrity.

Materials:

  • This compound

  • Human cancer cell line

  • Complete cell culture medium

  • LDH cytotoxicity detection kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Include a positive control for maximum LDH release by treating some wells with a lysis solution provided in the kit.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction:

    • Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the vehicle control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between different stages of cell death. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • This compound

  • Human cancer cell line

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • FITC and PI fluorescence are typically detected in the FL1 and FL2 channels, respectively.

  • Data Analysis:

    • The cell population is gated to exclude debris.

    • The percentage of cells in each quadrant is determined:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells (often considered an artifact of preparation)

Mandatory Visualizations

experimental_workflow cluster_assays Cytotoxicity Assays cluster_steps Experimental Steps MTT MTT Assay (Cell Viability) analysis Data Acquisition & Analysis MTT->analysis LDH LDH Assay (Membrane Integrity) LDH->analysis AnnexinV Annexin V/PI Assay (Apoptosis) AnnexinV->analysis start Cell Seeding & Attachment (24h) treatment This compound Treatment (24-72h) start->treatment treatment->MTT Metabolic Activity treatment->LDH LDH Release treatment->AnnexinV Phosphatidylserine Exposure

Caption: Experimental workflow for assessing this compound cytotoxicity.

apoptosis_pathway JBIR94 This compound (Radical Scavenging) ROS Increased Intracellular ROS JBIR94->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax Activation & Bcl-2 Inhibition Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 forms Apoptosome Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Application Notes & Protocols: Assessing the Antioxidant Activity of JBIR-94

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBIR-94 is a phenolic compound isolated from Streptomyces sp. R56-07, identified as a hydroxycinnamic acid amide containing putrescine.[1][2] Preliminary studies have demonstrated its potent antioxidant activity, specifically its ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals, with a reported IC50 value of 11.4 μM.[1][2] This document provides a comprehensive set of protocols for the detailed assessment of the antioxidant activity of this compound, encompassing both in vitro chemical assays and cell-based assays to provide a more biologically relevant evaluation.

These protocols are designed to enable researchers to quantify and compare the antioxidant potential of this compound against standard antioxidants, and to investigate its mechanism of action within a cellular context.

Data Presentation

Table 1: In Vitro Antioxidant Activity of this compound
AssayEndpointThis compoundPositive Control (e.g., Trolox)
DPPH Radical Scavenging IC50 (µM)11.4[1]User-determined
ABTS Radical Scavenging TEAC (Trolox Equivalents)User-determined1.0
Oxygen Radical Absorbance Capacity (ORAC) µmol TE/µmolUser-determined1.0
Ferric Reducing Antioxidant Power (FRAP) µmol Fe(II)/µmolUser-determinedUser-determined
Table 2: Cellular Antioxidant Activity of this compound
AssayCell LineEndpointThis compoundPositive Control (e.g., Quercetin)
Cellular Antioxidant Activity (CAA) HepG2CAA Value (µmol QE/µmol)User-determined1.0
Reactive Oxygen Species (ROS) Scavenging User-selected% Reduction in ROSUser-determinedUser-determined

Experimental Protocols

In Vitro Antioxidant Capacity Assays

These assays evaluate the direct chemical antioxidant properties of this compound.

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Trolox (or other standard antioxidant)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of this compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution.

  • Add 100 µL of the DPPH solution to each well.

  • Include a blank (100 µL methanol + 100 µL DPPH solution) and a positive control (Trolox at various concentrations).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Materials:

  • This compound

  • ABTS

  • Potassium persulfate

  • Ethanol (B145695) or PBS (phosphate-buffered saline)

  • Trolox

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a stock solution of this compound and a series of dilutions.

  • In a 96-well plate, add 10 µL of each this compound dilution to 190 µL of the diluted ABTS•+ solution.

  • Include a blank and a Trolox standard curve.

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm

Procedure:

  • Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.

  • Prepare a Trolox standard curve.

  • In a 96-well black plate, add 25 µL of each this compound dilution or Trolox standard.

  • Add 150 µL of fluorescein solution (final concentration ~70 nM) to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of AAPH solution.

  • Immediately begin monitoring the fluorescence every 2 minutes for at least 60 minutes.

  • Calculate the area under the curve (AUC) for each sample and standard.

  • Determine the ORAC value of this compound relative to Trolox.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity, as it accounts for cellular uptake, metabolism, and distribution of the compound.

Materials:

  • This compound

  • Human hepatocarcinoma (HepG2) cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • AAPH

  • Quercetin (B1663063) (positive control)

  • 96-well black, clear-bottom cell culture plate

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.

  • After 24 hours, remove the culture medium and wash the cells with PBS.

  • Treat the cells with various concentrations of this compound and quercetin in treatment medium for 1 hour.

  • Wash the cells with PBS.

  • Load the cells with 25 µM DCFH-DA in treatment medium for 60 minutes.

  • Wash the cells with PBS.

  • Add 600 µM AAPH to all wells except for the negative control wells.

  • Immediately measure the fluorescence at an excitation of 485 nm and an emission of 535 nm every 5 minutes for 1 hour.

  • Calculate the CAA value as described by Wolfe and Liu (2007).

Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

G cluster_prep Sample Preparation cluster_assays In Vitro Assays cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_orac ORAC Assay prep_jbir Prepare this compound Stock & Dilutions dpph_mix Mix this compound/Standard with DPPH Solution prep_jbir->dpph_mix abts_mix Mix this compound/Standard with ABTS•+ Solution prep_jbir->abts_mix orac_mix Mix this compound/Standard with Fluorescein prep_jbir->orac_mix prep_std Prepare Standard (Trolox) Stock & Dilutions prep_std->dpph_mix prep_std->abts_mix prep_std->orac_mix dpph_incubate Incubate 30 min (dark) dpph_mix->dpph_incubate dpph_read Read Absorbance @ 517nm dpph_incubate->dpph_read dpph_calc Calculate IC50 dpph_read->dpph_calc abts_incubate Incubate 6 min (dark) abts_mix->abts_incubate abts_read Read Absorbance @ 734nm abts_incubate->abts_read abts_calc Calculate TEAC abts_read->abts_calc orac_initiate Add AAPH orac_mix->orac_initiate orac_read Read Fluorescence (kinetic) orac_initiate->orac_read orac_calc Calculate AUC & ORAC Value orac_read->orac_calc

Caption: Workflow for in vitro antioxidant assays.

Cellular Antioxidant Activity (CAA) Assay Workflow

G cluster_cell_prep Cell Preparation cluster_treatment Treatment & Staining cluster_measurement Measurement & Analysis seed_cells Seed HepG2 Cells in 96-well Plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h treat_jbir Treat cells with this compound / Quercetin (1h) incubate_24h->treat_jbir wash1 Wash with PBS treat_jbir->wash1 load_dcfh Load cells with DCFH-DA (1h) wash1->load_dcfh wash2 Wash with PBS load_dcfh->wash2 add_aaph Induce Oxidative Stress with AAPH wash2->add_aaph read_fluorescence Kinetic Fluorescence Reading add_aaph->read_fluorescence calculate_caa Calculate CAA Value read_fluorescence->calculate_caa

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Potential Antioxidant Signaling Pathway of this compound

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, a common mechanism for phenolic antioxidants involves the activation of the Nrf2-Keap1 pathway. This pathway is a key regulator of the cellular antioxidant response.

G cluster_cytoplasm Cytoplasm cluster_ubiquitination Ubiquitination & Degradation cluster_nucleus Nucleus JBIR94 This compound Keap1 Keap1 JBIR94->Keap1 inactivates ROS ROS ROS->Keap1 oxidizes Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Ub->Nrf2 tags ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates transcription

Caption: Hypothetical activation of the Nrf2-Keap1 pathway by this compound.

References

Application Notes and Protocols for Measuring the DPPH Scavenging Activity of JBIR-94

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

JBIR-94 is a phenolic compound isolated from the fermentation broth of a novel Streptomyces species, R56-07.[1] Phenolic compounds are a large class of molecules that have gained significant attention for their antioxidant properties, which are believed to contribute to the prevention of various diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.[2][3] The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals.[3][4]

One of the most common and straightforward methods to evaluate the free radical scavenging capacity of a compound is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. DPPH is a stable free radical that, in its radical form, absorbs light at approximately 517 nm and appears as a deep violet solution. When an antioxidant compound, such as this compound, donates a hydrogen atom or an electron to DPPH, the radical is neutralized, leading to a color change from violet to a pale yellow. The extent of this discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the radical scavenging activity of the antioxidant.

This document provides a detailed protocol for measuring the DPPH radical scavenging activity of this compound, including reagent preparation, experimental procedure, and data analysis.

Principle of the DPPH Assay

The DPPH assay is based on the principle of electron or hydrogen atom transfer from an antioxidant to the stable DPPH radical. The reduction of the DPPH radical results in a stoichiometric loss of its violet color, which can be quantified spectrophotometrically. The scavenging activity is typically expressed as the percentage of DPPH radical inhibition and the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Experimental Protocols

Materials and Reagents
  • This compound (Test Compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol), spectrophotometric grade

  • Positive Control: Ascorbic acid or Trolox

  • 96-well microplate

  • Microplate reader or spectrophotometer capable of reading absorbance at 517 nm

  • Micropipettes and tips

  • Volumetric flasks and other standard laboratory glassware

  • Analytical balance

Preparation of Solutions

2.1. DPPH Stock Solution (e.g., 0.2 mM)

  • Accurately weigh an appropriate amount of DPPH powder. For a 0.2 mM solution, this would be approximately 7.9 mg of DPPH (MW: 394.32 g/mol ) for 100 mL of solvent.

  • Dissolve the DPPH powder in methanol in a 100 mL volumetric flask.

  • Ensure the flask is protected from light by wrapping it in aluminum foil, as DPPH is light-sensitive.

  • Store the stock solution in the dark at 4°C. It is recommended to prepare this solution fresh daily.

2.2. DPPH Working Solution (e.g., 0.1 mM)

  • Dilute the DPPH stock solution with methanol to the desired working concentration. For a 0.1 mM working solution, dilute the 0.2 mM stock solution 1:1 with methanol.

  • The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.1. Adjust the concentration if necessary.

2.3. This compound Sample Solutions

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

2.4. Positive Control Solution

  • Prepare a stock solution of a known antioxidant, such as ascorbic acid or Trolox, in the same solvent as the test sample.

  • Prepare a series of dilutions of the positive control in a similar concentration range to the test sample.

Assay Procedure (96-well plate format)
  • Plate Setup: Add 20 µL of each concentration of the this compound sample solutions, the positive control solutions, and the solvent (as a blank) to different wells of a 96-well microplate. Each concentration should be tested in triplicate.

  • Reaction Initiation: Add 180 µL of the DPPH working solution to each well. The total volume in each well will be 200 µL.

  • Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for a specified period, typically 30 minutes.

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis

4.1. Calculation of Percentage DPPH Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (DPPH solution with solvent).

  • A_sample is the absorbance of the DPPH solution with the this compound sample or positive control.

4.2. Determination of IC50 Value

The IC50 value, which is the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of this compound. The IC50 value can be calculated from the resulting dose-response curve.

Data Presentation

The quantitative data for the DPPH scavenging activity of this compound is summarized in the table below.

CompoundIC50 Value (µM)Reference
This compound11.4
JBIR-12535.1
Trolox (for comparison)9.0

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare DPPH Solution add_dpph Add DPPH Solution prep_dpph->add_dpph prep_jbir Prepare this compound Dilutions add_samples Add Samples to 96-Well Plate prep_jbir->add_samples prep_control Prepare Positive Control prep_control->add_samples add_samples->add_dpph incubate Incubate in Dark add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

DPPH Radical Scavenging Mechanism

G cluster_reactants Reactants cluster_products Products DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + H• Antioxidant This compound (AH) Antioxidant_radical This compound Radical (A•) Antioxidant->Antioxidant_radical - H•

References

Application Notes and Protocols for JBIR-94 in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBIR-94 is a novel phenolic compound isolated from Streptomyces sp. R56-07 that has demonstrated antioxidative properties. Recent studies have begun to explore its potential as an anticancer agent. These application notes provide a summary of the current understanding of this compound's effects on cancer cell lines and offer detailed protocols for its investigation in a laboratory setting.

Mechanism of Action

The precise mechanism of anticancer action for this compound is still under investigation. However, based on its classification as a phenolic compound and its known antioxidant activity, a plausible mechanism involves the modulation of cellular redox homeostasis, leading to the induction of apoptosis and inhibition of cell proliferation.[1][2][3][4] Phenolic compounds have been shown to exert anticancer effects through various signaling pathways.[1]

A proposed signaling pathway for this compound's anticancer activity is outlined below. It is hypothesized that this compound, through its antioxidant and potential pro-oxidant activities at higher concentrations, induces cellular stress, leading to the activation of pro-apoptotic pathways and cell cycle arrest.

JBIR94_Mechanism JBIR94 This compound ROS Reactive Oxygen Species (ROS) Modulation JBIR94->ROS Stress Cellular Stress ROS->Stress PI3K_AKT PI3K/AKT Pathway (Inhibition) Stress->PI3K_AKT MAPK MAPK Pathway (Activation) Stress->MAPK Apoptosis Apoptosis PI3K_AKT->Apoptosis CellCycleArrest Cell Cycle Arrest PI3K_AKT->CellCycleArrest MAPK->Apoptosis MAPK->CellCycleArrest

Proposed mechanism of this compound in cancer cells.

Quantitative Data

The cytotoxic effects of this compound have been evaluated in the A549 human lung carcinoma cell line. The following table summarizes the reported 50% inhibitory concentration (IC50) value.

Cell LineAssay TypeIC50 (µM)
A549 (Human Lung Carcinoma)MTT Assay52.88 ± 11.69

Data sourced from a study on the total synthesis and cytotoxicity of this compound and its analogs.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the anticancer effects of this compound in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with This compound A->C B Prepare this compound Dilutions B->C D Incubate for 24/48/72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is to investigate the effect of this compound on the expression of proteins involved in signaling pathways (e.g., PI3K/AKT, MAPK) and apoptosis (e.g., caspases, Bcl-2 family proteins).

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

WesternBlot_Workflow A Cell Treatment with this compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H I Analysis H->I

General workflow for Western Blot analysis.

Disclaimer

The information provided in these application notes is for research purposes only. The proposed mechanism of action for this compound is hypothetical and requires further experimental validation. The provided protocols are general guidelines and may need to be optimized for specific cell lines and experimental conditions.

References

JBIR-94: Application Notes for a Promising Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBIR-94 is a naturally occurring phenolic compound isolated from the fermentation broth of Streptomyces sp. R56-07.[1] As a member of the hydroxycinnamic acid amide class, this compound has demonstrated significant potential as a lead compound in drug discovery due to its antioxidative, cytotoxic, and antibacterial properties.[1][2] These application notes provide a summary of the known biological activities of this compound, along with detailed protocols for key experiments to facilitate further research and development.

Biological Activities and Mechanism of Action

The primary mechanism of action attributed to this compound is its potent antioxidant activity.[1] Phenolic compounds like this compound are known to act as radical scavengers, neutralizing harmful reactive oxygen species (ROS) through mechanisms such as hydrogen atom transfer and single electron transfer. This antioxidant capability is a key factor in its potential therapeutic applications, as oxidative stress is implicated in a wide range of diseases.

While specific signaling pathways for this compound have not yet been fully elucidated, it is hypothesized that its antioxidant properties may influence redox-sensitive cellular signaling pathways. One such pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, a critical regulator of cellular defense against oxidative stress. By modulating this pathway, this compound could potentially upregulate the expression of protective antioxidant enzymes.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of this compound.

AssayCell Line / TargetResult (IC₅₀ / MIC)Reference
DPPH Radical Scavenging Activity-11.4 µM[1]
CytotoxicityA549 (Human Lung Carcinoma)52.88 ± 11.69 µM
Antibacterial ActivityPseudomonas aeruginosaData not available

Signaling Pathway Diagram

The following diagram illustrates the proposed general mechanism of action for this compound as a phenolic antioxidant and its potential influence on the Nrf2 signaling pathway.

JBIR94_MoA cluster_cell Cellular Environment ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress JBIR94_in This compound JBIR94_in->ROS Scavenges Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulation of Transcription Antioxidant_Enzymes->ROS Neutralization JBIR94_out This compound (extracellular) JBIR94_out->JBIR94_in Cellular Uptake

Caption: Proposed antioxidant mechanism of this compound and its potential activation of the Nrf2 pathway.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol is for determining the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (as a positive control)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of dilutions of this compound from the stock solution to test a range of concentrations.

    • Prepare a similar dilution series for the positive control (ascorbic acid).

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound, ascorbic acid, or methanol (as a blank) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • Abs_control is the absorbance of the DPPH solution with methanol.

    • Abs_sample is the absorbance of the DPPH solution with the test compound or control.

  • IC₅₀ Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH solution plate_setup Add 100 µL DPPH to 96-well plate prep_dpph->plate_setup prep_jbir Prepare serial dilutions of this compound & control add_samples Add 100 µL of this compound, control, or blank prep_jbir->add_samples plate_setup->add_samples incubate Incubate in dark for 30 min add_samples->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC₅₀ measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Cytotoxicity Assay against A549 Cells (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound on the A549 human lung carcinoma cell line.

Materials:

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in the culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the following formula:

    • Abs_sample is the absorbance of the cells treated with this compound.

    • Abs_control is the absorbance of the vehicle-treated cells.

    • Abs_blank is the absorbance of the medium only.

  • IC₅₀ Determination: Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value.

Cytotoxicity_Workflow seed_cells Seed A549 cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat cells with This compound dilutions incubate_24h->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Remove medium, add DMSO incubate_4h->dissolve_formazan measure_abs Measure absorbance at 570 nm dissolve_formazan->measure_abs calculate_viability Calculate % viability and IC₅₀ measure_abs->calculate_viability

Caption: Workflow for the A549 cytotoxicity MTT assay.

Antibacterial Susceptibility Testing against Pseudomonas aeruginosa (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against Pseudomonas aeruginosa.

Materials:

  • Pseudomonas aeruginosa strain (e.g., ATCC 27853)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • DMSO

  • Sterile 96-well microplate

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture P. aeruginosa in MHB overnight.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microplate.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a two-fold serial dilution of this compound in MHB in the 96-well plate.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well containing the serially diluted this compound.

    • Include a positive control (bacteria without this compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • Optionally, measure the optical density (OD) at 600 nm using a microplate reader.

Antibacterial_Workflow prep_inoculum Prepare P. aeruginosa inoculum (5x10⁵ CFU/mL) inoculate_plate Inoculate plate with bacteria and this compound prep_inoculum->inoculate_plate prep_dilutions Prepare serial dilutions of this compound in MHB prep_dilutions->inoculate_plate incubate_24h Incubate at 37°C for 18-24h inoculate_plate->incubate_24h determine_mic Determine MIC by visual inspection or OD incubate_24h->determine_mic

Caption: Workflow for antibacterial susceptibility testing.

References

Application of JBIR-94 in Oxidative Stress Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBIR-94 is a novel phenolic compound, identified as a hydroxycinnamic acid amide containing putrescine, originally isolated from Streptomyces sp. R56-07.[1][2] Initial chemical assays have demonstrated its potent antioxidant properties, notably its ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals with an IC50 value of 11.4 μM.[1][2] This significant radical scavenging activity suggests that this compound holds considerable promise as a therapeutic agent for conditions mediated by oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in a wide array of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.

These application notes provide a comprehensive guide for researchers to investigate the potential of this compound in cellular models of oxidative stress. The following sections detail proposed experimental protocols to assess the cytoprotective effects of this compound, quantify its impact on key oxidative stress markers, and explore its potential mechanism of action through the modulation of endogenous antioxidant defense pathways, such as the Nrf2 signaling cascade.

Quantitative Data Summary

The following tables are designed to structure the data that would be generated from the proposed experimental protocols.

Table 1: Cytoprotective Effect of this compound on H9c2 Cardiomyoblasts under Oxidative Stress

Treatment GroupThis compound Conc. (µM)Oxidative Stressor (H₂O₂) Conc. (µM)Cell Viability (%) (MTT Assay)LDH Release (% of Control)
Vehicle Control00100 ± 5.00 ± 2.0
H₂O₂ Control050050 ± 4.5100 ± 8.0
This compound (1 µM) + H₂O₂1500
This compound (5 µM) + H₂O₂5500
This compound (10 µM) + H₂O₂10500
This compound (25 µM) + H₂O₂25500
This compound (10 µM) only100

Table 2: Effect of this compound on Intracellular ROS and Lipid Peroxidation in H₂O₂-Treated H9c2 Cells

Treatment GroupThis compound Conc. (µM)Intracellular ROS (DCF Fluorescence, % of H₂O₂ Control)Malondialdehyde (MDA) Levels (nmol/mg protein)
Vehicle Control0
H₂O₂ Control0100 ± 10.0
This compound (1 µM) + H₂O₂1
This compound (5 µM) + H₂O₂5
This compound (10 µM) + H₂O₂10
This compound (25 µM) + H₂O₂25

Table 3: Modulation of Antioxidant Enzyme Activity by this compound in H9c2 Cells

Treatment GroupThis compound Conc. (µM)Superoxide Dismutase (SOD) Activity (U/mg protein)Catalase (CAT) Activity (U/mg protein)Glutathione Peroxidase (GPx) Activity (U/mg protein)
Vehicle Control0
H₂O₂ Control0
This compound (10 µM) + H₂O₂10
This compound (10 µM) only10

Table 4: Effect of this compound on Nrf2 Pathway Activation in H9c2 Cells

Treatment GroupThis compound Conc. (µM)Nrf2 Nuclear Translocation (Fold Change vs. Control)HO-1 Gene Expression (Fold Change vs. Control)NQO1 Gene Expression (Fold Change vs. Control)
Vehicle Control01.01.01.0
This compound (1 µM)1
This compound (5 µM)5
This compound (10 µM)10
This compound (25 µM)25

Experimental Protocols & Methodologies

The following protocols are proposed to systematically evaluate the efficacy of this compound in a cellular model of oxidative stress using the H9c2 rat cardiomyoblast cell line, a well-established model for studying oxidative cardiac injury.

Protocol 1: Assessment of this compound Cytotoxicity and Cytoprotective Effects

Objective: To determine the optimal non-toxic concentration of this compound and to evaluate its ability to protect H9c2 cells from H₂O₂-induced cell death.

Materials:

  • H9c2 rat cardiomyoblast cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound (synthesized or purified)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well cell culture plates

Methodology:

  • Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • This compound Cytotoxicity:

    • Seed H9c2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere for 24 hours.

    • Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Assess cell viability using the MTT assay to determine the maximum non-toxic concentration.

  • H₂O₂-Induced Oxidative Stress:

    • Seed H9c2 cells as described above.

    • Pre-treat cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 2 hours.

    • Induce oxidative stress by adding H₂O₂ (e.g., 500 µM, final concentration) to the cell culture medium and incubate for 24 hours.

  • Assessment of Cytoprotection:

    • MTT Assay: Measure cell viability to assess the protective effect of this compound against H₂O₂-induced cell death.

    • LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell membrane damage.

G cluster_setup Experimental Setup cluster_assays Endpoint Assays A Seed H9c2 cells in 96-well plates B Pre-treat with this compound (2h) A->B C Induce oxidative stress with H₂O₂ (24h) B->C D MTT Assay (Cell Viability) C->D E LDH Assay (Cytotoxicity) C->E

Workflow for assessing this compound's cytoprotective effects.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the effect of this compound on the intracellular accumulation of ROS in H9c2 cells subjected to oxidative stress.

Materials:

  • H9c2 cells and culture reagents

  • This compound and H₂O₂

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS)

  • Black 96-well plates

  • Fluorescence microplate reader or flow cytometer

Methodology:

  • Cell Treatment: Seed H9c2 cells in a black 96-well plate and treat with this compound and H₂O₂ as described in Protocol 1.

  • ROS Detection:

    • After the treatment period, remove the culture medium and wash the cells twice with warm PBS.

    • Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS to remove excess probe.

    • Add PBS to each well and measure the fluorescence intensity of dichlorofluorescein (DCF) at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Protocol 3: Assessment of Lipid Peroxidation

Objective: To determine if this compound can inhibit lipid peroxidation, a key marker of oxidative damage to cell membranes.

Materials:

  • Treated H9c2 cell lysates

  • Malondialdehyde (MDA) assay kit (TBARS assay)

  • Protein assay kit (e.g., BCA)

Methodology:

  • Sample Preparation: Following treatment as in Protocol 1, lyse the cells and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate to normalize the MDA levels.

  • TBARS Assay: Perform the thiobarbituric acid reactive substances (TBARS) assay according to the manufacturer's instructions to measure the levels of MDA.

Protocol 4: Analysis of Antioxidant Enzyme Activity

Objective: To investigate whether this compound enhances the activity of key endogenous antioxidant enzymes.

Materials:

  • Treated H9c2 cell lysates

  • Commercial assay kits for Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) activity.

Methodology:

  • Sample Preparation: Prepare cell lysates as described in Protocol 3.

  • Enzyme Activity Assays: Measure the activity of SOD, CAT, and GPx in the cell lysates using the respective commercial assay kits, following the manufacturer's protocols. Normalize the activity to the total protein content of each sample.

Protocol 5: Investigation of the Nrf2 Signaling Pathway

Objective: To determine if the antioxidant effects of this compound are mediated through the activation of the Nrf2 signaling pathway.

Materials:

  • Treated H9c2 cells

  • Nuclear and cytoplasmic extraction kit

  • Antibodies for Western blotting (Nrf2, Keap1, Lamin B1, β-actin)

  • RNA extraction kit and reagents for qRT-PCR

  • Primers for Nrf2 target genes (HO-1, NQO1)

Methodology:

  • Western Blot for Nrf2 Translocation:

    • Treat H9c2 cells with this compound for various time points (e.g., 1, 3, 6 hours).

    • Isolate nuclear and cytoplasmic protein fractions using a commercial kit.

    • Perform Western blotting to detect the levels of Nrf2 in both fractions. Lamin B1 and β-actin can be used as nuclear and cytoplasmic loading controls, respectively. An increase in nuclear Nrf2 indicates activation.

  • qRT-PCR for Nrf2 Target Gene Expression:

    • Treat H9c2 cells with this compound for a suitable duration (e.g., 6 or 24 hours).

    • Extract total RNA and synthesize cDNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

G cluster_stress cluster_compound cluster_pathway Nrf2 Signaling Pathway ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Induces Nrf2 release JBIR94 This compound JBIR94->Nrf2_Keap1 Potential Target Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2_cyto Nrf2 (cytoplasm) Nrf2_cyto->Nrf2_Keap1 Nrf2_nuc Nrf2 (nucleus) Nrf2_Keap1->Nrf2_nuc Dissociation & Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes Cell_Protection Cell Protection Antioxidant_Enzymes->Cell_Protection

Proposed mechanism of this compound via the Nrf2 pathway.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial investigation of this compound's therapeutic potential in the context of oxidative stress. Based on its known potent DPPH radical scavenging activity, it is hypothesized that this compound will demonstrate significant cytoprotective effects in cellular models of oxidative stress. Furthermore, it is plausible that this compound may exert its effects not only through direct ROS scavenging but also by augmenting the cell's endogenous antioxidant defenses via the Nrf2 signaling pathway. The successful execution of these experiments will provide valuable insights into the bioactivity of this compound and support its further development as a potential therapeutic agent for oxidative stress-related diseases.

References

Troubleshooting & Optimization

Improving the yield of JBIR-94 chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of JBIR-94

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of this compound chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the overall yield achieved in the reported successful synthesis of this compound?

The overall yield for the total synthesis of this compound from compound 5 is reported to be between 52-54%.[1]

Q2: My one-pot, three-molecule assembly of the this compound core is failing. What are the likely causes?

Attempts at a one-pot, three-molecule assembly of the this compound core have been reported to be unsuccessful, resulting in complex mixtures, unreacted starting materials, or unidentifiable byproducts.[1] Potential reasons for failure include detrimental interactions with protecting groups or undesired cross-reactivity between reagents.[1] A more successful approach involves a stepwise acylation of the diamine.[1]

Q3: I am experiencing low yields in the EDCI coupling step. How can I optimize this reaction?

Low yields in EDCI couplings can be due to several factors. To optimize the reaction, consider the following:

  • Reagent Stoichiometry: Use 1.2-1.5 equivalents of EDCI.

  • Additives: The addition of a catalytic amount of DMAP (4-Dimethylaminopyridine) or HOBt (Hydroxybenzotriazole) can significantly improve coupling efficiency.

  • Solvent: Ensure you are using a dry, appropriate solvent. Dichloromethane (CH2Cl2) has been used successfully.[1]

  • Reaction Conditions: Maintain a constant and appropriate temperature throughout the reaction.

Q4: What is a common challenge during the workup of the reaction to form intermediate 14?

A critical step in the workup for intermediate 14 is quenching the reaction. It has been found through extensive trial and error that the reaction must be quenched by adding enough 2M aqueous NaOH to bring the precipitated suspension to a pH > 10.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield in the synthesis of intermediate 13 - Inefficient coupling reaction. - Difficulty in purification.- Ensure the use of EDCI, Et3N, and a catalytic amount of DMAP. - Recrystallization from 1:1 CH2Cl2/hexanes overnight has been shown to furnish the product cleanly.
Failure to obtain pure intermediates 11a-b - Instability of the N-hydroxysuccinimide esters.- This route was found to be problematic due to difficulties in purification. It is recommended to follow the alternative, successful route involving the t-Boc-protected analog 12.
Low overall yield - Loss of product during purification steps. - Incomplete reactions.- For the synthesis of intermediate 14, extensive extraction (20x) with CH2Cl2 is necessary. - Ensure reactions go to completion by monitoring with appropriate techniques (e.g., TLC, LC-MS). - Recrystallization has been shown to be an effective purification method for several steps in the this compound synthesis.
Formation of byproducts - Undesired side reactions. - Cross-reactivity of protecting groups.- The use of a t-Boc-protected putrescine analog (12) helps to avoid side reactions associated with the free diamine. - A stepwise acylation approach is recommended over a one-pot synthesis to minimize byproduct formation.

Quantitative Data

Table 1: Yields of Successful Reaction Steps in the Total Synthesis of this compound

StepProductYield (%)
1Intermediate 1388
2Intermediate 1482
3Intermediate 9c85
4This compound (1)84
Overall This compound (1) 52-54

Data sourced from DigitalCommons@USU.

Experimental Protocols

Detailed Methodology for the Total Synthesis of this compound

This protocol describes the successful stepwise synthesis of this compound.

  • Synthesis of Intermediate 13:

    • To a solution of intermediate 7c, add commercially available t-Boc-protected putrescine analog (12).

    • Add EDCI, Et3N, and a catalytic amount of DMAP.

    • Allow the reaction to proceed.

    • Upon completion, perform an overnight recrystallization from 1:1 CH2Cl2/hexanes to obtain intermediate 13 in 88% yield.

  • Synthesis of Intermediate 14:

    • Subject intermediate 13 to appropriate reaction conditions to yield a precipitated suspension.

    • Quench the reaction by adding 2M aqueous NaOH until the pH of the suspension is > 10.

    • Perform extensive extraction (20 times) with CH2Cl2.

    • Dry the organic layer over MgSO4 and concentrate.

    • Perform an overnight recrystallization from 90% EtOAc/hexanes to obtain pure intermediate 14 in 82% yield.

  • Synthesis of Intermediate 9c:

    • Subject intermediate 14 to an EDCI coupling reaction with intermediate 7c.

    • Recrystallize the product from CH2Cl2 to obtain intermediate 9c in 85% yield.

  • Synthesis of this compound (1):

    • Perform a Pd-catalyzed hydrogenation on intermediate 9c to concomitantly remove both benzyl (B1604629) groups.

    • This final step furnishes this compound (1) in 84% yield.

Visualizations

This compound Synthesis Workflow cluster_step1 Step 1: Synthesis of Intermediate 13 cluster_step2 Step 2: Synthesis of Intermediate 14 cluster_step3 Step 3: Synthesis of Intermediate 9c cluster_step4 Step 4: Synthesis of this compound 7c Intermediate 7c Coupling1 EDCI, Et3N, cat. DMAP 7c->Coupling1 12 t-Boc-Putrescine (12) 12->Coupling1 13 Intermediate 13 (88% yield) Coupling1->13 Deprotection Reaction & Quench (pH > 10 with 2M NaOH) 13->Deprotection 14 Intermediate 14 (82% yield) Deprotection->14 Coupling2 EDCI Coupling with 7c 14->Coupling2 9c Intermediate 9c (85% yield) Coupling2->9c Hydrogenation Pd-catalyzed Hydrogenation 9c->Hydrogenation JBIR94 This compound (1) (84% yield) Hydrogenation->JBIR94

Caption: Successful four-step synthesis workflow for this compound.

Hypothetical Signaling Pathway for this compound Cytotoxicity JBIR94 This compound Cell A549 Lung Cancer Cell JBIR94->Cell Pathway_Initiation Stress Signal Cell->Pathway_Initiation Induces Upstream_Kinase Upstream Kinase Cascade Pathway_Initiation->Upstream_Kinase Apoptosis_Regulator Apoptosis Regulator (e.g., Bcl-2 family) Upstream_Kinase->Apoptosis_Regulator Modulates Caspase_Activation Caspase Activation Apoptosis_Regulator->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A hypothetical signaling pathway for this compound induced cytotoxicity.

Troubleshooting Workflow for Low Synthesis Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Reagents Check Reagent Stoichiometry & Quality Start->Check_Reagents Optimize_Coupling Optimize Coupling Step? (e.g., EDCI) Check_Reagents->Optimize_Coupling Add_Catalyst Add Catalytic DMAP/HOBt Optimize_Coupling->Add_Catalyst Yes Review_Workup Review Workup & Purification Optimize_Coupling->Review_Workup No Add_Catalyst->Review_Workup Improve_Extraction Improve Extraction/Recrystallization Review_Workup->Improve_Extraction Success Yield Improved Improve_Extraction->Success

Caption: A logical workflow for troubleshooting low yield in chemical synthesis.

References

Technical Support Center: Overcoming Challenges in JBIR-94 Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the complexities of JBIR-94 purification. This compound, an antioxidative phenolic compound isolated from Streptomyces sp. R56-07, presents unique purification challenges due to its chemical nature and low abundance in fermentation broths. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to facilitate a more efficient and successful purification process.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, offering potential causes and actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of this compound - Incomplete extraction from the fermentation broth.- Degradation of the compound during purification.- Adsorption to glassware or chromatography media.- Inefficient fractionation during chromatography.- Optimize extraction solvent and time. Consider using a combination of polar and non-polar solvents.- Work at low temperatures, protect from light, and use antioxidants (e.g., ascorbic acid) in solvents.[1]- Silanize glassware to reduce adsorption. Use chromatography resins compatible with phenolic compounds.- Employ high-resolution chromatography techniques and carefully optimize gradient elution.
Co-elution of Impurities - Similar polarity of this compound and impurities.- Overloading of the chromatography column.- Inappropriate stationary or mobile phase.- Utilize orthogonal chromatography techniques (e.g., normal-phase followed by reverse-phase).- Reduce the sample load on the column.- Screen different stationary phases (e.g., C18, phenyl-hexyl, silica) and a variety of solvent systems.
Peak Tailing in Chromatography - Strong interaction between the phenolic hydroxyl groups of this compound and the stationary phase.- Presence of acidic silanol (B1196071) groups on silica-based columns.- Sample overload.- Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress ionization.- Use end-capped chromatography columns.- Decrease the amount of sample injected.
Compound Degradation (Discoloration, Loss of Activity) - Oxidation of the phenolic moieties.- Instability at extreme pH or high temperatures.- Exposure to light.- Degas all solvents and work under an inert atmosphere (e.g., nitrogen or argon).- Maintain a neutral or slightly acidic pH during purification and avoid excessive heat.- Protect all samples and fractions from light by using amber vials or covering with aluminum foil.
Irreproducible Results - Variation in fermentation broth composition.- Inconsistent preparation of mobile phases.- Column aging or contamination.- Standardize fermentation conditions and harvest time.- Prepare fresh mobile phases for each purification run and ensure accurate composition.- Regularly clean and regenerate chromatography columns or use a new column.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from a Streptomyces fermentation broth?

A1: The general strategy involves a multi-step process that begins with the extraction of the fermentation broth, followed by a series of chromatographic separations to isolate this compound from other metabolites. A typical workflow would be: 1) Extraction of the whole broth with an organic solvent like ethyl acetate (B1210297). 2) Concentration of the crude extract. 3) Initial fractionation using a technique like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC). 4) Further purification by preparative High-Performance Liquid Chromatography (HPLC), often using a C18 column with a water/acetonitrile or water/methanol (B129727) gradient.

Q2: What type of chromatography is most effective for this compound purification?

A2: Reversed-phase HPLC is a highly effective technique for the final purification of this compound. A C18 column is a good starting point, as it separates compounds based on their hydrophobicity. Given this compound's phenolic nature, it will have a reasonable retention on a C18 column, allowing for separation from more polar and less polar impurities. For initial, cruder separations, normal-phase chromatography on silica (B1680970) gel can be useful to remove highly polar impurities.

Q3: How can I monitor the purification of this compound?

A3: The purification process can be monitored using Thin Layer Chromatography (TLC) or analytical HPLC. For TLC, a suitable mobile phase (e.g., dichloromethane/methanol mixture) can be used to track the presence of this compound in different fractions. Staining the TLC plate with a UV lamp (254 nm) or a suitable chemical reagent (e.g., vanillin-sulfuric acid) can help visualize the compound. Analytical HPLC with a UV detector is a more quantitative method to assess the purity of the fractions.

Q4: Is this compound susceptible to degradation during purification?

A4: Yes, as a phenolic compound, this compound is susceptible to oxidation, which can be accelerated by exposure to light, air, and high temperatures.[1] It is crucial to take precautions such as using degassed solvents, protecting samples from light, and working at reduced temperatures whenever possible to minimize degradation and ensure the integrity of the compound.

Q5: What are some common impurities that co-elute with this compound?

A5: Impurities that often co-elute with this compound are other structurally related phenolic compounds or metabolites from the Streptomyces strain with similar polarity. These can include other hydroxycinnamic acid derivatives or compounds with similar functional groups. To resolve these, a combination of different chromatography columns and solvent systems may be necessary.

Experimental Protocols

General Extraction and Initial Fractionation
  • Fermentation Broth Extraction:

    • Culture the Streptomyces sp. R56-07 strain under appropriate conditions.

    • Centrifuge the whole fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Extract the mycelium with methanol or acetone, then partition the extract between ethyl acetate and water.

    • Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Solid-Phase Extraction (SPE) for Initial Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Dissolve the crude extract in a minimal amount of methanol and dilute with water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with water to remove highly polar impurities.

    • Elute the fractions with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • Analyze the fractions by TLC or analytical HPLC to identify those containing this compound.

Preparative HPLC Purification
  • Column: Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% to 50% B over 40 minutes.

  • Flow Rate: 4 mL/min.

  • Detection: UV at 280 nm and 320 nm.

  • Procedure:

    • Dissolve the this compound containing fractions from the initial separation in a small volume of the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample onto the preparative HPLC system.

    • Collect fractions corresponding to the this compound peak.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the purification of this compound from a 10-liter fermentation of Streptomyces sp. R56-07.

Purification StageTotal Weight (mg)Purity of this compound (%)Recovery Yield of this compound (%)
Crude Ethyl Acetate Extract1500~1100
SPE Fraction (60% Methanol)250~1085
Preparative HPLC Pool15>9560

Visualizations

experimental_workflow cluster_extraction Extraction cluster_fractionation Initial Fractionation cluster_purification Final Purification Fermentation Streptomyces sp. R56-07 Fermentation Broth Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract SPE Solid-Phase Extraction (C18) Crude_Extract->SPE JBIR94_Fractions This compound Enriched Fractions SPE->JBIR94_Fractions Prep_HPLC Preparative HPLC (C18) JBIR94_Fractions->Prep_HPLC Pure_JBIR94 Pure this compound (>95%) Prep_HPLC->Pure_JBIR94 troubleshooting_logic Start Low Purity of This compound after HPLC Check_Overload Was the column overloaded? Start->Check_Overload Reduce_Load Reduce sample load Check_Overload->Reduce_Load Yes Check_Resolution Is peak resolution poor? Check_Overload->Check_Resolution No Reduce_Load->Start Re-run Optimize_Gradient Optimize HPLC gradient (shallower gradient) Check_Resolution->Optimize_Gradient Yes Change_Stationary_Phase Try a different stationary phase (e.g., Phenyl-Hexyl) Check_Resolution->Change_Stationary_Phase Still Poor Optimize_Gradient->Start Re-run Change_Stationary_Phase->Start Re-run

References

Optimizing JBIR-94 Concentration for In Vitro Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of JBIR-94 in in vitro assays. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues. This compound, a naturally occurring polyphenolic compound, is recognized for its potent antioxidant properties. This guide offers detailed protocols, data summaries, and answers to frequently asked questions to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in cell-based assays?

A1: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on available data, a concentration range of 0.01 µM to 100 µM has been used in cytotoxicity studies on A549 human lung carcinoma cells.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q2: How should I dissolve this compound for use in cell culture?

A2: As a phenolic compound, this compound's solubility in aqueous media may be limited. It is advisable to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[2] Subsequently, the stock solution can be diluted to the final desired concentration in the cell culture medium. Ensure the final concentration of the organic solvent in the culture medium is minimal (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: I am observing high variability in my results. What could be the cause?

A3: High variability in in vitro assays can stem from several factors. For cytotoxicity assays, inconsistent cell seeding, pipetting errors, or the "edge effect" in microplates are common culprits.[3] In antioxidant assays, the instability of reagents (like the DPPH radical) and variations in incubation times can lead to inconsistent readings.[4] Ensuring proper mixing of solutions and consistent timing for all samples is crucial.

Q4: My this compound solution appears to be unstable in the culture medium. What can I do?

A4: The stability of polyphenolic compounds in cell culture media can be influenced by factors such as pH, temperature, and light exposure.[5] It is recommended to prepare fresh dilutions of this compound from a stock solution for each experiment. If instability persists, consider minimizing the exposure of the compound to light and using a medium with a stable pH.

Q5: Are there any known off-target effects of this compound?

A5: While specific off-target effects for this compound are not extensively documented, it is a common consideration for many bioactive compounds. As an antioxidant, high concentrations of this compound could potentially interfere with cellular redox signaling. It is always advisable to include appropriate controls to monitor for unexpected effects.

Troubleshooting Guides

Guide 1: Inconsistent Cytotoxicity (MTT Assay) Results
Issue Potential Cause Troubleshooting Step
High variability between replicate wellsInconsistent cell seeding, pipetting errors, edge effect.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the 96-well plate.
Low signal or absorbance valuesLow cell number or insufficient incubation time with MTT reagent.Optimize cell seeding density and ensure a 1-4 hour incubation with MTT.
High background absorbanceContamination of reagents or interference from phenol (B47542) red in the medium.Use fresh, sterile reagents. Consider using phenol red-free medium during the MTT incubation step.
Guide 2: Inconsistent Antioxidant (DPPH Assay) Results
Issue Potential Cause Troubleshooting Step
Fading color of the DPPH solution before adding the sampleDegradation of the DPPH radical due to light exposure.Prepare fresh DPPH solution for each experiment and store it in a light-protected container.
Results not reproducibleInconsistent incubation time.Standardize the incubation time for all samples and standards, as the reaction may proceed over time.
Sample color interferes with the absorbance readingThe inherent color of the this compound solution.Run a sample blank containing the sample and the solvent but without the DPPH reagent. Subtract the absorbance of the blank from the sample reading.

Data Presentation

Table 1: In Vitro Activity of this compound and Its Analogs
CompoundCell LineAssayEndpointConcentration/ValueReference
This compound A549MTTIC5052.88 ± 11.69 µM
Analog 3A549MTTIC5078.92 ± 8.92 µM
Analog 4A549MTTIC50>100 µM
This compound -DPPHIC5011.4 µM

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is adapted from standard procedures for assessing cell viability.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Cellular Antioxidant Activity (CAA) Assay

This protocol provides a general framework for assessing the intracellular antioxidant activity of this compound.

Materials:

  • This compound stock solution

  • 96-well black, clear-bottom cell culture plates

  • Cell line of choice (e.g., HeLa, HepG2)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

  • Free radical initiator (e.g., AAPH)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

Procedure:

  • Seed cells in a 96-well black plate and grow to confluency.

  • Wash the cells with HBSS or PBS.

  • Load the cells with DCFH-DA solution (typically 25 µM in HBSS) for 30-60 minutes at 37°C.

  • Wash the cells to remove excess probe.

  • Add solutions containing different concentrations of this compound or a positive control (e.g., quercetin) and incubate for a specified time.

  • Induce oxidative stress by adding the free radical initiator.

  • Immediately begin measuring the fluorescence intensity (Excitation/Emission ~485/535 nm) at regular intervals for up to 1 hour using a fluorescence plate reader.

Signaling Pathways and Experimental Workflows

Based on the known anti-inflammatory and antioxidant properties of structurally similar hydroxycinnamic acid amides like ferulic acid and caffeic acid phenethyl ester (CAPE), this compound is hypothesized to modulate key inflammatory signaling pathways such as NF-κB and MAPK.

JBIR94_Signaling_Pathway cluster_nucleus JBIR94 This compound ROS Reactive Oxygen Species (ROS) JBIR94->ROS Scavenges IKK IKK Complex JBIR94->IKK Inhibits (inferred) MAPK_Pathway MAPK Pathway (ERK, JNK, p38) JBIR94->MAPK_Pathway Modulates (inferred) ROS->IKK ROS->MAPK_Pathway IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Activates Transcription AP1 AP-1 MAPK_Pathway->AP1 AP1->Nucleus AP1_n AP-1

Caption: Inferred signaling pathway of this compound.

Experimental_Workflow Start Start: Prepare this compound Stock Solution Dose_Response 1. Dose-Response (e.g., MTT Assay) Start->Dose_Response Determine_Optimal_Conc 2. Determine Optimal Non-Toxic Concentration Dose_Response->Determine_Optimal_Conc Antioxidant_Assay 3. Functional Assay (e.g., Cellular Antioxidant Assay) Determine_Optimal_Conc->Antioxidant_Assay Mechanism_Study 4. Mechanistic Study (e.g., Western Blot for NF-κB, p-ERK) Determine_Optimal_Conc->Mechanism_Study Data_Analysis 5. Data Analysis and Interpretation Antioxidant_Assay->Data_Analysis Mechanism_Study->Data_Analysis End End: Conclusive Results Data_Analysis->End

Caption: General experimental workflow for this compound.

References

Technical Support Center: JBIR-94 Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of JBIR-94 during experiments. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an antioxidative phenolic compound isolated from Streptomyces sp. R56-07. Structurally, it is a hydroxycinnamic acid amide containing a polyamine moiety (putrescine or spermidine). Its phenolic nature and amide linkage make it susceptible to degradation under various experimental conditions, potentially impacting its biological activity and leading to inconsistent results.

Q2: What are the primary factors that can cause this compound degradation?

Based on the chemical structure of this compound, the primary factors that can induce degradation are:

  • Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can be initiated by atmospheric oxygen, reactive oxygen species (ROS) in the experimental system, or certain metal ions.

  • pH: Extremes of pH (both acidic and basic conditions) can catalyze the hydrolysis of the amide bond. The stability of the polyamine chain can also be pH-dependent.

  • Temperature: Elevated temperatures can accelerate the rates of both oxidative and hydrolytic degradation.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation of the phenolic and cinnamic acid components.

Q3: How should I store my stock solutions of this compound?

To ensure the long-term stability of this compound stock solutions, it is recommended to:

  • Use an appropriate solvent: Dissolve this compound in a high-purity, degassed solvent such as DMSO or ethanol.

  • Store at low temperatures: Aliquot stock solutions into small volumes and store them at -20°C or, for longer-term storage, at -80°C.

  • Protect from light: Use amber-colored vials or wrap vials in aluminum foil to prevent exposure to light.

  • Inert atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial to minimize contact with oxygen.

Troubleshooting Guide

Issue 1: Loss of this compound activity or concentration in aqueous buffers.
  • Potential Cause: Hydrolysis of the amide bond or oxidation of the phenolic groups. The rate of these processes can be influenced by the pH and composition of the buffer.

  • Troubleshooting Steps:

    • pH Optimization: If your experimental conditions allow, perform a pilot study to assess the stability of this compound in a range of pH values (e.g., pH 5, 7, and 9) to determine the optimal pH for your experiment. Phenolic compounds are often more stable in slightly acidic conditions.

    • Buffer Selection: Avoid buffers containing components that can promote oxidation, such as certain metal ions. Consider using chelating agents like EDTA at a low concentration if metal ion contamination is suspected, but be aware that in some cases, EDTA can accelerate degradation.

    • Fresh Preparations: Prepare working solutions of this compound in aqueous buffers immediately before use. Avoid storing this compound in aqueous solutions for extended periods.

    • Degassing: Before adding this compound, degas your aqueous buffers to remove dissolved oxygen.

Issue 2: Variability in results between experiments conducted on different days.
  • Potential Cause: Inconsistent handling and storage of this compound, or degradation due to repeated freeze-thaw cycles.

  • Troubleshooting Steps:

    • Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles which can introduce moisture and promote degradation.

    • Standardized Protocol: Ensure a standardized protocol for the preparation of working solutions is followed for every experiment.

    • Quality Control: Periodically check the purity and concentration of your stock solution using an analytical technique like HPLC.

Issue 3: Browning or color change of the experimental solution containing this compound.
  • Potential Cause: Oxidation of the phenolic components of this compound, leading to the formation of colored quinone-type products.

  • Troubleshooting Steps:

    • Addition of Antioxidants: For in vitro assays where it will not interfere with the experimental outcome, consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the buffer.

    • Work in an Inert Atmosphere: If possible, conduct critical experimental steps in a glove box under an inert atmosphere (e.g., nitrogen or argon).

    • Minimize Headspace: When storing solutions, use vials that are appropriately sized to minimize the volume of air (headspace) above the solution.

Data Presentation: Impact of Storage Conditions on Phenolic Compound Stability

While specific quantitative data for this compound is not available, the following table summarizes the typical stability of phenolic compounds under various storage conditions, which can serve as a general guideline.

Storage ConditionTemperatureLight ExposureExpected Stability of Phenolic CompoundsRecommendation for this compound
A 4°CDarkHighRecommended for short-term storage (days to weeks)
B 4°CLightModerate to LowAvoid light exposure
C Room Temperature (~25°C)DarkModerateNot recommended for extended periods
D Room Temperature (~25°C)LightLowStrongly discouraged
E -20°CDarkVery HighRecommended for medium-term storage (weeks to months)
F -80°CDarkExcellentRecommended for long-term storage (months to years)

Experimental Protocols

Protocol 1: General Procedure for Preparing and Handling this compound Solutions
  • Weighing: Weigh the required amount of solid this compound in a clean, dry environment, minimizing exposure to air and humidity.

  • Dissolution: Dissolve the solid in a minimal amount of a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution. Gently vortex to ensure complete dissolution.

  • Aliquoting: Immediately aliquot the stock solution into single-use, light-protected vials (e.g., amber microcentrifuge tubes).

  • Inert Gas Purge (Optional but Recommended): Gently blow a stream of an inert gas (argon or nitrogen) over the surface of the solution in each aliquot before capping.

  • Storage: Store the aliquots at -20°C or -80°C.

  • Preparation of Working Solutions: On the day of the experiment, thaw a single aliquot. Dilute the stock solution to the final desired concentration in your experimental buffer immediately before use. The buffer should be pre-warmed or cooled to the experimental temperature and preferably degassed.

Protocol 2: Stability Assessment of this compound using HPLC

This protocol outlines a general approach to assess the stability of this compound under specific experimental conditions.

  • Preparation of Stressed Samples:

    • Acidic/Basic Hydrolysis: Incubate this compound solutions in buffers of varying pH (e.g., pH 2, 5, 7, 9, 12) at a controlled temperature (e.g., 40°C).

    • Oxidative Degradation: Treat a this compound solution with a low concentration of hydrogen peroxide (e.g., 0.1% H₂O₂) at room temperature.

    • Thermal Degradation: Incubate a this compound solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) in the dark.

    • Photodegradation: Expose a this compound solution to a controlled light source (e.g., a UV lamp at a specific wavelength) at a constant temperature.

  • Time Points: Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Quenching: Stop the degradation reaction at each time point. For acid/base hydrolysis, neutralize the solution. For oxidative degradation, the reaction may be quenched by adding a substance like sodium bisulfite.

  • HPLC Analysis:

    • Use a suitable reverse-phase HPLC method to separate this compound from its degradation products. A C18 column is a common starting point.

    • The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution may be necessary to resolve all components.

    • Use a UV detector set to a wavelength where this compound and its potential degradation products absorb (e.g., around 320 nm for the cinnamic acid chromophore).

  • Data Analysis: Quantify the peak area of this compound at each time point to determine the rate of degradation under each stress condition. The appearance of new peaks will indicate the formation of degradation products.

Visualizations

degradation_pathways JBIR94 This compound (Hydroxycinnamic Acid Amide) Oxidation Oxidation JBIR94->Oxidation O2, ROS, Metal Ions Hydrolysis Hydrolysis JBIR94->Hydrolysis Acid / Base Photodegradation Photodegradation JBIR94->Photodegradation UV Light Quinone Quinone-type Products (Colored) Oxidation->Quinone Hydroxycinnamic_Acid Hydroxycinnamic Acid Hydrolysis->Hydroxycinnamic_Acid Polyamine Polyamine (Putrescine/Spermidine) Hydrolysis->Polyamine Cleavage_Products Photochemical Cleavage Products Photodegradation->Cleavage_Products

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution in Test Condition AcidBase pH Stress (e.g., pH 2, 7, 12) Prep->AcidBase Oxidation Oxidative Stress (e.g., H2O2) Prep->Oxidation Thermal Thermal Stress (e.g., 40°C, 60°C) Prep->Thermal Photo Photolytic Stress (e.g., UV light) Prep->Photo Sampling Collect Samples at Time Points AcidBase->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Quench Quench Reaction Sampling->Quench HPLC HPLC Analysis Quench->HPLC Data Data Analysis (Degradation Rate) HPLC->Data

Caption: Workflow for assessing this compound stability.

JBIR-94 Cytotoxicity Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JBIR-94 cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in cytotoxicity experiments.

Troubleshooting Guides

This section addresses common issues that may arise during this compound cytotoxicity assays, offering potential causes and solutions.

Issue 1: High Variability or Poor Reproducibility in Assay Results

  • Question: My cytotoxicity data for this compound shows significant variability between replicate wells and experiments. What could be the cause?

  • Answer: High variability is a common challenge in cell-based assays. Several factors could be contributing to this issue:

    • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. Ensure a single-cell suspension and proper mixing before and during plating.

    • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and affect cell growth and compound activity. To mitigate this, it is recommended to fill the outer wells with sterile PBS or media without cells and not use them for experimental data.

    • Inconsistent Compound Concentration: Ensure accurate serial dilutions of this compound and thorough mixing at each step. Given that this compound is a phenolic compound, its solubility should be carefully considered. Ensure it is fully dissolved in the vehicle solvent before adding to the culture medium.

    • Cell Line Instability: Use cells within a consistent and low passage number range to avoid phenotypic drift that can alter their response to treatment.

    • Mycoplasma Contamination: Routine testing for mycoplasma is crucial as it can significantly impact cellular responses and assay results.

Issue 2: Low or No Cytotoxic Effect Observed

  • Question: I am not observing the expected cytotoxic effect of this compound on my cancer cell lines. Why might this be happening?

  • Answer: Several factors can lead to a lack of cytotoxic response:

    • Insufficient Concentration or Incubation Time: The effective concentration of this compound can vary significantly between cell lines. It is essential to perform a dose-response study with a wide range of concentrations and multiple time points (e.g., 24, 48, 72 hours).

    • Cell Line Resistance: Some cancer cell lines may be inherently resistant to the cytotoxic effects of this compound.

    • Compound Instability: Phenolic compounds can be susceptible to degradation. Prepare fresh solutions of this compound for each experiment and protect them from light.

    • Assay Interference: As a phenolic compound, this compound has the potential to interfere with certain cytotoxicity assays. For tetrazolium-based assays like MTT, phenolic compounds can act as reducing agents, leading to a false-positive signal for cell viability. It is advisable to include a "compound-only" control (this compound in media without cells) to assess any direct reduction of the assay reagent.

Issue 3: Discrepancies Between Different Cytotoxicity Assays

  • Question: I am getting conflicting results for this compound cytotoxicity when using different assay methods (e.g., MTT vs. LDH release). Why is this?

  • Answer: Different cytotoxicity assays measure distinct cellular parameters, and discrepancies can arise due to the specific mechanism of action of this compound.

    • MTT Assay: Measures metabolic activity through mitochondrial dehydrogenase. A compound can inhibit this enzyme without necessarily causing cell death, leading to an overestimation of cytotoxicity. Conversely, as a phenolic compound, this compound could directly reduce the MTT reagent, underestimating cytotoxicity.

    • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from cells with compromised membrane integrity (necrosis). If this compound induces apoptosis without significant membrane rupture in the early stages, the LDH assay may show lower cytotoxicity compared to an apoptosis-detecting assay.

    • Apoptosis Assays (e.g., Caspase Activity, Annexin V): These assays specifically measure markers of programmed cell death. If this compound's primary mode of action is apoptosis, these assays will be the most sensitive.

It is recommended to use multiple, mechanistically distinct assays to obtain a comprehensive understanding of this compound's cytotoxic effects.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and use of this compound in cytotoxicity studies.

Quantitative Data

  • Question: What are the known IC50 values for this compound in cancer cell lines?

  • Answer: The following table summarizes the reported IC50 value for this compound. Further studies are needed to expand this dataset across a wider range of cancer cell lines.

Cell LineCancer TypeAssay MethodIC50 (µM)Reference
A549Human Small Lung CancerMTT52.88 ± 11.69[1]

Mechanism of Action

  • Question: What is the proposed mechanism of cytotoxicity for this compound?

  • Answer: While the precise signaling pathways are still under investigation, the cytotoxic mechanism of this compound, as a phenolic compound, is hypothesized to involve the induction of apoptosis through the generation of reactive oxygen species (ROS). This pro-oxidant activity can lead to oxidative stress within cancer cells, triggering downstream apoptotic events. A related compound, JBIR-23, has been shown to induce apoptosis via the caspase pathway, suggesting a similar mechanism may be relevant for this compound.

Experimental Protocols

  • Question: Can you provide a general protocol for an MTT cytotoxicity assay with this compound?

  • Answer: The following is a generalized protocol for assessing the cytotoxicity of this compound using the MTT assay. It is crucial to optimize parameters such as cell seeding density and incubation times for your specific cell line and experimental conditions.

MTT Assay Protocol for this compound

  • Cell Seeding:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells (medium only).

    • Include "compound-only" control wells (medium with this compound but no cells) to check for direct MTT reduction.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • At the end of the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization:

    • After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well.

    • Pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the "compound-only" control from the experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Logical Workflow for Troubleshooting High Variability in Cytotoxicity Assays

Troubleshooting High Variability start High Variability in Results check_seeding Review Cell Seeding Protocol start->check_seeding check_plating Examine Plating Technique start->check_plating check_compound Verify Compound Preparation start->check_compound check_assay Assess Assay Procedure start->check_assay check_cells Evaluate Cell Health start->check_cells sub_seeding1 Inconsistent Cell Count check_seeding->sub_seeding1 sub_seeding2 Cell Clumping check_seeding->sub_seeding2 sub_plating1 Edge Effects check_plating->sub_plating1 sub_plating2 Pipetting Errors check_plating->sub_plating2 sub_compound1 Inaccurate Dilutions check_compound->sub_compound1 sub_compound2 Precipitation check_compound->sub_compound2 sub_assay1 Inconsistent Incubation Times check_assay->sub_assay1 sub_assay2 Reagent Variability check_assay->sub_assay2 sub_cells1 High Passage Number check_cells->sub_cells1 sub_cells2 Mycoplasma Contamination check_cells->sub_cells2 solution Implement Corrective Actions sub_seeding1->solution sub_seeding2->solution sub_plating1->solution sub_plating2->solution sub_compound1->solution sub_compound2->solution sub_assay1->solution sub_assay2->solution sub_cells1->solution sub_cells2->solution

Caption: A flowchart outlining the steps to troubleshoot high variability in cytotoxicity assay results.

Proposed Signaling Pathway for this compound Induced Cytotoxicity

Proposed this compound Cytotoxicity Pathway jbir94 This compound ros Increased ROS Production jbir94->ros stress Oxidative Stress ros->stress mito Mitochondrial Dysfunction stress->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Technical Support Center: Enhancing the Solubility of JBIR-94 for Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of the natural product JBIR-94 for various biological studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a phenolic compound isolated from Streptomyces sp. R56-07.[1][2] It exhibits significant antioxidative properties, making it a compound of interest for further biological investigation.[1][2] Like many phenolic compounds, this compound is expected to have poor aqueous solubility, which can be a major hurdle for in vitro and in vivo studies, affecting its bioavailability and leading to challenges in formulation and delivery.

Q2: What are the general strategies to improve the solubility of hydrophobic compounds like this compound?

A2: Several techniques can be employed to enhance the solubility of hydrophobic compounds. These include the use of co-solvents, cyclodextrins, pH adjustment, particle size reduction, and the use of lipid-based formulations. The choice of method depends on the specific requirements of the biological assay and the physicochemical properties of the compound.

Q3: Are there any specific data on the solubility of this compound in common solvents?

A3: To date, there is no publicly available quantitative data specifically on the solubility of this compound. However, this compound is an amide of ferulic acid. Therefore, the solubility of ferulic acid in various organic solvents can serve as a useful reference point for initial experimental design. Ferulic acid shows good solubility in solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol, but is poorly soluble in water.[3]

Q4: How does this compound exert its antioxidative effects?

A4: The precise molecular mechanism of this compound's antioxidant activity is not fully elucidated. However, as a phenolic compound, it is likely to act as a radical scavenger. Furthermore, many antioxidative compounds are known to modulate cellular signaling pathways involved in the oxidative stress response, such as the Nrf2 and NF-κB pathways.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Precipitation of this compound upon addition to aqueous buffer. Low aqueous solubility of this compound.1. Use of Co-solvents: Prepare a concentrated stock solution of this compound in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your biological system. 2. pH Adjustment: For phenolic compounds, increasing the pH of the aqueous solution can enhance solubility. However, the stability of this compound at different pH values should be evaluated.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.1. Employ Cyclodextrins: Formulate this compound with cyclodextrins to create inclusion complexes, which can significantly increase its aqueous solubility and stability. 2. Sonication: After diluting the stock solution, sonicate the final solution to aid in the dispersion of any microscopic precipitates.
Low bioavailability in cell-based assays. Limited transport across cell membranes due to poor solubility and potential aggregation.1. Lipid-Based Formulations: Consider formulating this compound in lipid-based delivery systems like liposomes or nanoemulsions to improve cellular uptake. 2. Particle Size Reduction: If working with a solid form of this compound, techniques like micronization can increase the surface area and improve the dissolution rate.

Quantitative Data: Solubility of Ferulic Acid (as a proxy for this compound)

The following table summarizes the reported solubility of ferulic acid in various solvents. This data can be used as a starting point for selecting appropriate solvents for this compound.

SolventSolubility (mg/mL)Molar Solubility (M)Temperature (°C)
Dimethyl Sulfoxide (DMSO)~15~0.07725
Ethanol~10~0.05125
Dimethyl Formamide (DMF)~20~0.10325
WaterVery low (~0.75 in one study)Very low25
PEG-400~151.84~0.78245
Methanol~3.15 x 10-2 (mole fraction)-45
Ethyl Acetate~1.98 x 10-2 (mole fraction)-45

Note: The data for PEG-400, Methanol, and Ethyl Acetate are reported at 45°C and in mole fraction in the source. The other values are approximate and compiled from various sources. Researchers should perform their own solubility tests for this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

Objective: To prepare a concentrated stock solution of this compound for dilution into aqueous media for biological assays.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weigh out a precise amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume based on the molecular weight of this compound).

  • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication step may be added if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing working solutions, dilute the stock solution directly into the pre-warmed cell culture medium or buffer, ensuring rapid mixing to prevent precipitation. The final DMSO concentration should be kept low (typically <0.5%) to minimize solvent toxicity.

Protocol 2: Enhancing Aqueous Solubility of this compound using Cyclodextrins

Objective: To prepare a this compound-cyclodextrin inclusion complex to improve its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Filtration device (e.g., 0.22 µm syringe filter)

Procedure:

  • Prepare a solution of HP-β-CD in deionized water at a desired concentration (e.g., 10% w/v).

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • After stirring, allow the suspension to settle.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved this compound.

  • The clear filtrate contains the this compound-HP-β-CD inclusion complex. The concentration of this compound in the solution can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Signaling Pathway Diagram

This compound, as a potent antioxidant, is likely to influence the cellular redox balance. This can lead to the modulation of key signaling pathways that respond to oxidative stress, such as the Nrf2 and NF-κB pathways. The following diagram illustrates the potential interplay between these pathways in response to an antioxidant compound like this compound.

JBIR94_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress ROS ROS Oxidative Stress->ROS This compound This compound This compound->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes IκBα IκBα ROS->IκBα Promotes Degradation Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits NF-κB_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB_n Translocates Nrf2_n->NF-κB_n Inhibits ARE ARE Nrf2_n->ARE Binds Inflammatory Genes Inflammatory Genes NF-κB_n->Inflammatory Genes Binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Inflammatory Genes->Pro-inflammatory\nCytokines Activates Transcription

Caption: Potential mechanism of this compound via Nrf2 and NF-κB pathways.

References

Technical Support Center: Refining Experimental Conditions for JBIR-94 Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JBIR-94 antioxidant assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its antioxidant activity significant?

A1: this compound is a phenolic compound isolated from Streptomyces sp. R56-07.[1] As a phenolic compound, it possesses antioxidant properties, which are of significant interest due to their potential to mitigate oxidative stress-related diseases, such as cancer and cardiovascular disease.[2][3] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[3][4] Antioxidants like this compound can counteract this by scavenging free radicals.

Q2: Which antioxidant assays are commonly used to evaluate this compound?

A2: The antioxidant capacity of phenolic compounds like this compound is typically evaluated using a panel of assays that operate through different mechanisms. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays. The DPPH and ABTS assays are based on the principle of single electron transfer (SET), while the ORAC assay is based on hydrogen atom transfer (HAT).

Q3: What is the reported antioxidant activity of this compound?

A3: this compound has demonstrated 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity with a reported IC₅₀ value of 11.4 µM. The IC₅₀ value represents the concentration of an antioxidant required to scavenge 50% of the initial DPPH radicals.

Troubleshooting Guide

Issue 1: Inconsistent or No Activity Observed in DPPH Assay

  • Possible Cause: Improper solvent selection for this compound.

    • Troubleshooting: this compound is a phenolic compound and its solubility can be a critical factor. While methanol (B129727) or ethanol (B145695) are commonly used for DPPH assays, ensure that this compound is fully dissolved. It may be necessary to first dissolve this compound in a small amount of a solvent like DMSO and then dilute it with the assay solvent. Always include a solvent control to account for any potential interference.

  • Possible Cause: Degradation of the DPPH reagent.

    • Troubleshooting: The DPPH radical is light-sensitive and should be prepared fresh and stored in the dark at 4°C. A color change of the DPPH solution from deep violet to pale yellow indicates its degradation.

  • Possible Cause: Interference from this compound's color.

    • Troubleshooting: If concentrated solutions of this compound have a significant color, it can interfere with the absorbance reading at 517 nm. To correct for this, a sample blank containing this compound and the solvent (without DPPH) should be measured, and this absorbance should be subtracted from the sample reading.

Issue 2: Variability in ABTS Assay Results

  • Possible Cause: Incomplete reaction between this compound and the ABTS radical cation (ABTS•+).

    • Troubleshooting: The reaction kinetics of phenolic compounds with ABTS•+ can vary. It is crucial to establish a stable endpoint for the reaction. While standard protocols suggest incubation times from a few minutes to several hours, it is recommended to perform a time-course experiment to determine the optimal incubation time for this compound.

  • Possible Cause: pH sensitivity of the assay.

    • Troubleshooting: The antioxidant potential of phenolic compounds can be pH-dependent. The ABTS assay is often conducted at a neutral pH, but it is important to maintain a consistent and buffered pH throughout the experiment to ensure reproducibility.

Issue 3: Unexpected Results in the ORAC Assay

  • Possible Cause: Interference of this compound with the fluorescent probe.

    • Troubleshooting: Some phenolic compounds can interfere with the fluorescence of fluorescein (B123965), the probe used in the ORAC assay. It is important to run a control experiment with this compound and fluorescein without the radical initiator (AAPH) to check for any quenching or enhancement of fluorescence.

  • Possible Cause: Lipophilic nature of this compound.

    • Troubleshooting: The ORAC assay can be adapted for both hydrophilic and lipophilic antioxidants. If this compound exhibits poor solubility in the aqueous buffer used in the standard ORAC assay, a modified protocol using a solvent system that can accommodate lipophilic compounds may be necessary.

Quantitative Data Summary

CompoundAssayIC₅₀ (µM)Reference
This compoundDPPH11.4
JBIR-125DPPH35.1

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then serially dilute with methanol or ethanol to achieve a range of concentrations.

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the this compound dilutions, a standard antioxidant (like ascorbic acid or Trolox), or solvent (for the control) to the respective wells.

    • For color correction, prepare parallel wells with 100 µL of the this compound dilutions and 100 µL of the solvent (without DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Percentage of DPPH scavenging activity = [((A_control - A_sample) / A_control)) x 100], where A_control is the absorbance of the control and A_sample is the absorbance of the sample (corrected for any background absorbance from the compound itself).

    • The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS radical cation (ABTS•+), mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with ethanol or a phosphate (B84403) buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution of this compound and serially dilute it.

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the this compound dilutions, a standard antioxidant, or solvent to the respective wells.

    • Incubate the plate at room temperature in the dark for a predetermined optimal time.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition similar to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Oxygen Radical Absorbance Capacity (ORAC) Assay
  • Reagent Preparation:

    • Prepare a stock solution of fluorescein and dilute it to the working concentration in 75 mM phosphate buffer (pH 7.4).

    • Prepare a stock solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in the same buffer. This solution should be prepared fresh daily.

    • Prepare a stock solution of this compound and serially dilute it in the phosphate buffer. A standard, typically Trolox, should also be prepared.

  • Assay Procedure (96-well black microplate):

    • Add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the this compound dilutions, Trolox standard, or buffer (for the blank) to the respective wells.

    • Incubate the plate at 37°C for at least 15 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin kinetic reading of fluorescence (Excitation: ~485 nm, Emission: ~520 nm) every 1-2 minutes for at least 60 minutes, maintaining the temperature at 37°C.

  • Calculation:

    • Calculate the area under the curve (AUC) for each sample, standard, and blank.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The antioxidant capacity is then determined by comparing the net AUC of this compound to the net AUC of the Trolox standard.

Visualizations

Antioxidant_Assay_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) HAT_Assay ORAC Assay Antioxidant_H Antioxidant-H (this compound) Antioxidant_Radical Antioxidant• Antioxidant_H->Antioxidant_Radical H• donation Radical Free Radical (ROO•) Neutral_Molecule Neutral Molecule (ROOH) Radical->Neutral_Molecule Radical Quenched SET_Assay DPPH & ABTS Assays Antioxidant Antioxidant (this compound) Antioxidant_Cation Antioxidant•+ Antioxidant->Antioxidant_Cation e- donation Radical_Cation Radical Cation (DPPH•, ABTS•+) Anion Anion (DPPH-, ABTS-) Radical_Cation->Anion Radical Reduced

Caption: Mechanisms of common antioxidant assays.

DPPH_Workflow start Start prepare_reagents Prepare this compound dilutions and 0.1 mM DPPH solution start->prepare_reagents add_reagents Add DPPH and this compound/ standard/control to 96-well plate prepare_reagents->add_reagents color_correction Prepare color correction wells (this compound + solvent) add_reagents->color_correction incubate Incubate in dark (30 min, RT) add_reagents->incubate color_correction->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 Value measure->calculate end End calculate->end

Caption: Experimental workflow for the DPPH assay.

Troubleshooting_Logic issue Inconsistent Results? check_solubility Check this compound Solubility (Use DMSO if needed) issue->check_solubility Yes consistent_results Consistent Results issue->consistent_results No check_reagent Verify Reagent Stability (Fresh DPPH/ABTS•+) check_solubility->check_reagent check_interference Assess Compound Interference (Color/Fluorescence) check_reagent->check_interference optimize_time Optimize Incubation Time (Time-course experiment) check_interference->optimize_time optimize_time->issue

Caption: A logical workflow for troubleshooting antioxidant assays.

References

Addressing variability in JBIR-94 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with JBIR-94. Our goal is to help you achieve more consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a phenolic compound isolated from the fermentation broth of a novel Streptomyces species, R56-07.[1] It is a hydroxycinnamic acid amide containing putrescine. Structurally, it is a natural polyphenol.[2] Its primary reported biological activities are as an antioxidant, specifically a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenger, and as a cytotoxic agent against A549 human small lung cancer cells.[1][2]

Q2: I am seeing significant batch-to-batch variation in the activity of my synthesized this compound. What could be the cause?

A2: Batch-to-batch variability in synthesized natural products can arise from several factors. Purity is a primary concern; even small amounts of residual solvents or by-products from the synthesis can alter biological activity. It is crucial to thoroughly characterize each new batch using methods like NMR and mass spectrometry to confirm identity and purity. Additionally, consider the stability of the compound. Polyphenols can be sensitive to oxidation, light, and pH. Store the compound under recommended conditions (e.g., -20°C, protected from light) and prepare fresh stock solutions for your experiments.

Q3: How should I prepare this compound for in vitro experiments?

A3: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock can then be diluted in cell culture medium to the desired final concentrations for your experiments. It is critical to keep the final concentration of DMSO in your culture medium low (typically below 0.5%) as DMSO itself can have cytotoxic effects and influence cell signaling pathways. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

Q4: Are there known signaling pathways affected by this compound?

A4: The specific signaling pathways modulated by this compound have not been extensively characterized in the public domain. As a phenolic compound with antioxidant properties, it may influence pathways related to oxidative stress, such as the Nrf2 pathway. Its cytotoxic effects suggest potential modulation of apoptosis or cell cycle pathways. However, further research is needed to elucidate the precise mechanism of action.

Troubleshooting Guide

Issue 1: Inconsistent IC50 Values for this compound

Q: My IC50 values for this compound cytotoxicity assays vary significantly between experiments. What are the potential causes and how can I troubleshoot this?

A: Inconsistent IC50 values are a common issue in cell-based assays. Here are several factors to investigate:

  • Cell Line Health and Passage Number:

    • Health: Ensure your cells are healthy and in the logarithmic growth phase at the time of treatment. Over-confluent or stressed cells can respond differently to cytotoxic agents.

    • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes, affecting drug sensitivity.

  • Seeding Density:

    • Optimize and maintain a consistent cell seeding density for each experiment. Variations in the number of cells at the start of the experiment will lead to variability in the final readout.

  • Compound Stability and Handling:

    • Stock Solution: Aliquot your this compound stock solution to avoid repeated freeze-thaw cycles which can degrade the compound.

    • Working Solutions: Prepare fresh dilutions of this compound in culture medium for each experiment. The compound may not be stable in aqueous solutions for extended periods.

  • Assay Protocol:

    • Incubation Times: Ensure precise and consistent incubation times for both drug treatment and assay development (e.g., MTT incubation).

    • Reagent Quality: Use high-quality, fresh assay reagents. For example, the MTT reagent is light-sensitive and should be handled accordingly.

Issue 2: High Variability Between Replicates

Q: I am observing high standard deviations between my technical replicates within the same experiment. What can I do to improve precision?

A: High variability between replicates often points to technical inconsistencies in the experimental workflow.

  • Pipetting Technique: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips. When plating cells, ensure they are evenly distributed in the flask before seeding into wells to avoid clumps.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate solutes and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or medium.

  • Cell Clumping: Ensure you have a single-cell suspension before seeding. Cell clumps will lead to uneven cell distribution and inconsistent results.

  • Assay Uniformity: When adding reagents, ensure they are mixed thoroughly but gently in each well. Inconsistent mixing can lead to variable results.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound and its synthetic analogs against A549 human small lung cancer cells.

CompoundCell LineAssayIC50 (µM)Reference
This compoundA549MTT52.88 ± 11.69[2]
Analog 3A549MTT78.92 ± 8.92
Analog 4A549MTT>100

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability and can be used to determine the IC50 value of this compound.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Prepare a cell suspension at a predetermined optimal density (e.g., 5 x 10^4 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.

    • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

Visualizations

JBIR-94_Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular This compound This compound ROS_Scavenging ROS Scavenging This compound->ROS_Scavenging Apoptosis_Pathway Apoptosis Pathway This compound->Apoptosis_Pathway Induces? Oxidative_Stress Oxidative Stress ROS_Scavenging->Oxidative_Stress Inhibits Oxidative_Stress->Apoptosis_Pathway Activates Cell_Death Cell Death Apoptosis_Pathway->Cell_Death Troubleshooting_Workflow Start Inconsistent Results Check_Compound Check Compound (Purity, Stability, Handling) Start->Check_Compound Check_Cells Check Cell Line (Passage, Health, Density) Check_Compound->Check_Cells Check_Protocol Check Assay Protocol (Timing, Reagents, Technique) Check_Cells->Check_Protocol Problem_Identified Problem Identified? Check_Protocol->Problem_Identified Consistent_Results Consistent Results Problem_Identified->Start No, Re-evaluate Problem_Identified->Consistent_Results Yes

References

Navigating the Synthesis of JBIR-94: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the synthesis of the antioxidative natural product JBIR-94, this technical support center provides essential guidance. This compound, a phenolic compound isolated from Streptomyces sp. R56-07, has garnered interest for its radical scavenging activity.[1] However, its isolation from natural sources yields very small quantities, making chemical synthesis the most viable route for obtaining sufficient material for further investigation.[2]

This guide addresses common challenges and frequently asked questions encountered during the synthesis of this compound, with a focus on strategies for scaling up production.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The total synthesis of this compound is achieved through a convergent approach. The core structure is assembled by sequentially acylating the two amine groups of a protected putrescine derivative. This multi-step process involves the coupling of a protected amine with a carboxylic acid, followed by deprotection and a second coupling reaction.[2]

Q2: Why is a stepwise acylation strategy preferred over a one-pot reaction?

A2: While a one-pot, dual acylation of putrescine might seem more direct, attempts have shown this method to be ineffectual. A more reliable and higher-yielding approach involves the individual acylation of each amine. This stepwise method provides better control over the reaction and simplifies purification of the intermediates.[2]

Q3: What are the known biological activities of this compound?

A3: this compound exhibits significant 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity, with a reported IC50 value of 11.4 μM.[1] This antioxidative property is a key driver for its synthetic production and further study. It has also shown mild toxicity to human lung cells.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield in the first acylation step (formation of intermediate 13) - Incomplete reaction. - Suboptimal coupling reagent activity. - Impure starting materials.- Ensure the use of fresh EDCI and catalytic DMAP. - Monitor the reaction by TLC to confirm completion. - Purify the commercially available t-Boc-protected putrescine analog (12) if necessary.
Difficulty in purifying the diamide (B1670390) intermediate (9c) - Presence of unreacted starting materials or side products.- Recrystallization from a methylene (B1212753) chloride/hexanes mixture has been shown to be effective for purifying this intermediate.
Inefficient final deprotection step (formation of this compound) - Incomplete removal of both benzyl (B1604629) protecting groups. - Catalyst poisoning.- Ensure the use of a sufficient amount of fresh Pd catalyst. - Monitor the reaction progress by TLC or LC-MS to ensure complete deprotection.
Challenges in scaling up the reaction - Exothermic reactions becoming difficult to control. - Purification by chromatography becoming impractical. - Reagent stoichiometry and addition rates needing optimization for larger volumes.- For exothermic coupling reactions, ensure adequate cooling and consider slower, controlled addition of reagents. - Develop and optimize crystallization/recrystallization procedures for all intermediates to avoid large-scale chromatography. - Perform small-scale optimization experiments to determine the ideal stoichiometry and addition rates for the scaled-up process.
Product precipitation issues during workup of intermediate 14 - pH of the aqueous quench is critical.- The reaction must be quenched by adding enough 2M aqueous NaOH to bring the precipitated suspension to a pH > 10 to ensure the product can be extracted.

Key Experimental Protocols & Data

Synthesis of Intermediate 13

This protocol details the first key acylation step.

Reagent Molar Equivalent Notes
t-Boc-protected putrescine analog (12)1.0
7c1.0
EDCI1.1
Et3N1.5
DMAPcatalytic

Procedure: To a solution of the t-Boc-protected putrescine analog (12) and 7c in an appropriate solvent, EDCI, Et3N, and a catalytic amount of DMAP are added. The reaction is stirred until completion (monitored by TLC). The resulting intermediate 13 is then purified. An 88% yield has been reported for this step.

Synthesis of this compound (Final Step)

This protocol outlines the final deprotection to yield this compound.

Reagent Notes
Intermediate 9c
Pd on CarbonCatalytic amount
H2Atmospheric pressure

Procedure: Intermediate 9c is dissolved in a suitable solvent, and a catalytic amount of Pd on carbon is added. The mixture is then subjected to hydrogenation at atmospheric pressure. The reaction progress is monitored until completion. Filtration of the catalyst and removal of the solvent yields this compound. A yield of 84% has been reported for this final step.

Overall Yields of a Reported Synthesis

Step Product Yield (%)
11388
21482
39c85
4This compound (1)84
Overall This compound (1) 52-54

Table based on data from a reported total synthesis.

Visualizing the Synthetic Pathway and Scale-Up Logic

To aid in understanding the synthetic workflow and the logical considerations for scaling up, the following diagrams are provided.

JBIR94_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product start1 t-Boc-Putrescine (12) intermediate1 Intermediate 13 start1->intermediate1 Acylation 1 (EDCI, DMAP) start2 Carboxylic Acid (7c) start2->intermediate1 intermediate2 Intermediate 14 intermediate1->intermediate2 Deprotection intermediate3 Intermediate 9c intermediate2->intermediate3 Acylation 2 (EDCI) final_product This compound (1) intermediate3->final_product Final Deprotection (H2, Pd/C)

Caption: Workflow for the total synthesis of this compound.

Scale_Up_Strategy cluster_considerations Key Considerations for Scale-Up cluster_strategies Recommended Strategies A Reaction Kinetics & Thermodynamics S1 Optimize Cooling & Controlled Addition A->S1 Address Exotherms B Purification Method S2 Develop Crystallization Protocols B->S2 Avoid Chromatography C Reagent Stoichiometry & Addition S3 Conduct Pilot Reactions C->S3 Ensure Consistency

Caption: Logical approach to scaling up this compound synthesis.

References

Validation & Comparative

Validating the Antioxidant Potential of JBIR-94: A Comparative Guide to Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The novel phenolic compound, JBIR-94, isolated from Streptomyces sp. R56-07, has demonstrated notable antioxidant properties. Initial screening using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay revealed a half-maximal inhibitory concentration (IC50) of 11.4 μM[1][2][3]. While the DPPH assay is a robust and widely used method for preliminary antioxidant assessment, a comprehensive validation of this compound's antioxidant activity necessitates the use of orthogonal methods. This guide provides an objective comparison of alternative assays and detailed experimental protocols to facilitate a more thorough evaluation of this compound's antioxidant potential.

A multi-assay approach is crucial as different methods vary in their mechanisms, reaction environments, and the types of radicals or oxidants used[4][5]. Employing a battery of tests provides a more complete and biologically relevant antioxidant profile.

Data Presentation: Antioxidant Activity of this compound

The following table summarizes the currently available quantitative data on the antioxidant activity of this compound. This table will be expanded as data from additional assays become available.

Assay TypeMethodKey ParameterResult for this compoundReference CompoundReference Compound Value
Radical ScavengingDPPHIC5011.4 μMTrolox9.0 μM

Recommended Alternative Validation Methods

To build a comprehensive antioxidant profile for this compound, the following assays are recommended. These assays, categorized by their underlying mechanism, will provide a more complete picture of its antioxidant capabilities.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This spectrophotometric method measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). It is applicable to both hydrophilic and lipophilic compounds.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. It provides a measure of the total reducing power of a sample.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. It is considered to be a more biologically relevant assay as it utilizes a biologically relevant radical source.

  • Cellular Antioxidant Activity (CAA) Assay: This cell-based assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) by peroxyl radicals within human cells. This method accounts for cellular uptake and metabolism, providing insights into the antioxidant's efficacy in a biological system.

Experimental Protocols

Detailed methodologies for the DPPH, ABTS, and Cellular Antioxidant Activity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This method quantifies the ability of an antioxidant to scavenge the stable DPPH free radical.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should have a deep purple color.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Create a series of dilutions from the stock solution.

  • Reaction Mixture: In a 96-well microplate, add 20 µL of each sample dilution or standard (e.g., ascorbic acid) to 180 µL of the DPPH working solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is determined by plotting the percentage of scavenging against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+.

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in a suitable solvent.

  • Reaction Mixture: Add 10 µL of the sample dilution or standard (e.g., Trolox) to 1 mL of the ABTS•+ working solution and mix thoroughly.

  • Incubation: Allow the reaction to proceed at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a Trolox standard curve.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

Protocol:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and culture until they reach confluence.

  • Cell Treatment: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 100 µL of a solution containing 25 µM DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) and various concentrations of this compound or a standard (e.g., quercetin) for 1 hour at 37°C.

  • Induction of Oxidative Stress: After incubation, wash the cells with PBS. Add 100 µL of 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to induce oxidative stress.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.

  • Calculation: The CAA value is calculated from the area under the fluorescence curve. The results are often expressed as quercetin (B1663063) equivalents.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for validating antioxidant activity.

Antioxidant_Assay_Workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_data Data Analysis JBIR94 This compound Stock Solution Dilutions Serial Dilutions JBIR94->Dilutions DPPH DPPH Assay Dilutions->DPPH Add to DPPH solution ABTS ABTS Assay Dilutions->ABTS Add to ABTS•+ solution FRAP FRAP Assay Dilutions->FRAP Add to FRAP reagent ORAC ORAC Assay Dilutions->ORAC Add to fluorescent probe CAA Cellular Assay Dilutions->CAA Treat cultured cells IC50 IC50 Calculation DPPH->IC50 TEAC TEAC Calculation ABTS->TEAC FRAP_value FRAP Value FRAP->FRAP_value ORAC_value ORAC Value ORAC->ORAC_value CAA_value CAA Value CAA->CAA_value

Caption: General workflow for validating the antioxidant activity of this compound.

Signaling_Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage causes Protection Cellular Protection JBIR94 This compound Neutralization ROS Neutralization JBIR94->Neutralization promotes Neutralization->ROS scavenges Neutralization->Protection leads to

References

A Comparative Analysis of JBIR-94 and Other Natural Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of drug discovery and development, the quest for potent and safe natural antioxidants is a paramount objective. This guide provides a detailed comparative analysis of JBIR-94, a novel phenolic compound, against a range of other well-established natural antioxidants. This report is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative antioxidant efficacies, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Quantitative Comparison of Antioxidant Activity

The efficacy of an antioxidant is often measured by its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common metric, where a lower IC50 value indicates higher antioxidant activity. The Oxygen Radical Absorbance Capacity (ORAC) assay is another widely used method that measures the antioxidant scavenging activity against peroxyl radicals.

The table below summarizes the reported DPPH radical scavenging IC50 values for this compound and a selection of other natural antioxidants.

Antioxidant CompoundClassDPPH Radical Scavenging IC50 (μM)Source
This compound Hydroxycinnamic acid amide 11.4 [1]
QuercetinFlavonoid (Flavonol)6.2 - 14.4[2]
Epigallocatechin gallate (EGCG)Flavonoid (Flavanol)~30[3]
Caffeic AcidPhenolic Acid~20[4]
Gallic AcidPhenolic Acid~6.2[2]
Ascorbic Acid (Vitamin C)Vitamin30.4
TroloxVitamin E analog3.765 µg/mL (~15 µM)
Butylated hydroxytoluene (BHT)Synthetic Antioxidant45.8

Note: IC50 values can vary depending on the specific experimental conditions. The data presented here are for comparative purposes and are sourced from various studies.

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

Many natural antioxidants, particularly phenolic compounds, exert their protective effects not only through direct radical scavenging but also by activating endogenous antioxidant defense systems. A key pathway in this process is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. However, in the presence of oxidative stress or electrophilic compounds (including many phenolic antioxidants), Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, inducing their expression.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination & Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Keap1_inactive Inactive Keap1 Antioxidants Natural Antioxidants (e.g., Phenolic Compounds) Antioxidants->Keap1_Nrf2 Induces Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Gene Transcription Antioxidant_Genes->Transcription

The Keap1-Nrf2 signaling pathway activation by natural antioxidants.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antioxidant activities. Below are the methodologies for the DPPH Radical Scavenging Assay and the Oxygen Radical Absorbance Capacity (ORAC) Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (spectrophotometric grade)

  • Test compounds (this compound and other antioxidants)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of test samples: Prepare a series of concentrations of the test compounds and the positive control in the same solvent used for the DPPH solution.

  • Reaction: Add a specific volume of the test sample solution to a specific volume of the DPPH solution in a microplate well or cuvette. A typical ratio is 1:1 or 1:2 (sample:DPPH).

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period, typically 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant. The IC50 is the concentration required to inhibit 50% of the DPPH radicals.

DPPH_Assay_Workflow A Prepare 0.1 mM DPPH Solution (in Methanol/Ethanol) C Mix DPPH Solution with Sample/Control A->C B Prepare Serial Dilutions of Antioxidant Samples & Control B->C D Incubate in Dark (30 min at RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Workflow for the DPPH radical scavenging assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The decay of fluorescence is monitored, and the antioxidant capacity is quantified relative to a standard, typically Trolox.

Materials:

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) - peroxyl radical generator

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) - standard

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Test compounds

  • 96-well black microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a series of Trolox standards in phosphate buffer.

    • Prepare solutions of the test compounds in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer just before use.

  • Assay Setup: In a 96-well black microplate, add the phosphate buffer, fluorescein solution, and either the test sample, Trolox standard, or a blank (buffer only).

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 15-30 minutes).

  • Initiation of Reaction: Add the AAPH solution to all wells to initiate the radical generation and fluorescence decay.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.

  • Data Analysis:

    • Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

    • Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.

    • Determine the ORAC value of the test samples by comparing their net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox equivalents (TE) per gram or liter of the sample.

ORAC_Assay_Workflow A Prepare Reagents: Fluorescein, Trolox Standards, Samples, AAPH B Pipette Reagents into 96-well Black Microplate A->B C Pre-incubate at 37°C B->C D Add AAPH to Initiate Reaction C->D E Kinetic Measurement of Fluorescence Decay D->E F Calculate Area Under the Curve (AUC) E->F G Determine ORAC Value (Trolox Equivalents) F->G

Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Conclusion

Based on the available data, this compound demonstrates potent antioxidant activity, with a DPPH radical scavenging capacity comparable to or exceeding that of several well-known natural antioxidants. Its IC50 value of 11.4 μM is particularly noteworthy when compared to some flavonoids and even the synthetic antioxidant BHT. The primary mechanism of action for phenolic compounds like this compound likely involves both direct radical scavenging and the modulation of cellular antioxidant defense systems, such as the Keap1-Nrf2 pathway. The provided experimental protocols offer a standardized framework for researchers to conduct further comparative studies. This comprehensive analysis underscores the potential of this compound as a promising candidate for further investigation in the development of novel therapeutic agents targeting oxidative stress-related pathologies.

References

A Comparative Analysis of the Cytotoxicity of JBIR-94 and its Synthetic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of the natural product JBIR-94 and its synthetic analogues. While research into the specific cytotoxic mechanisms of this compound is ongoing, this document summarizes the available quantitative data on its activity and that of its closely related compounds. Furthermore, by examining the broader class of phenolic amides to which this compound belongs, we can infer potential mechanisms of action and signaling pathways that may be involved in its anti-cancer properties.

Quantitative Cytotoxicity Data

The following table summarizes the reported cytotoxic activities of this compound and two synthetic analogues against the A549 human small lung cancer cell line. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.

CompoundStructureCell LineIC50 (µM)
This compound N1,N4-bis(3-(4-hydroxy-3-methoxyphenyl)propanoyl)putrescineA54952.88 ± 11.69[1]
Analogue 3 N1,N4-bis(3-phenylpropanoyl)putrescineA54978.92 ± 8.92[1]
Analogue 4 N1,N4-bis(3-phenylpropanoyl)butane-1,4-diamineA549>100[1]

Table 1: Cytotoxicity of this compound and its synthetic analogues against the A549 human small lung cancer cell line. Data was obtained using an MTT assay.

Experimental Protocols

The cytotoxicity data presented in this guide was obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol:

  • Cell Seeding: A549 human small lung cancer cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of this compound and its analogues.

  • Incubation: The treated cells were incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, the MTT reagent was added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution was measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 values were calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

experimental_workflow Experimental Workflow for MTT Assay start Start cell_seeding Seed A549 cells in 96-well plates start->cell_seeding adhesion Allow cells to adhere overnight cell_seeding->adhesion treatment Treat cells with this compound analogues at various concentrations adhesion->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_formation Viable cells convert MTT to formazan mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance ic50 Calculate IC50 values absorbance->ic50 end End ic50->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Potential Mechanisms of Cytotoxicity

While the precise signaling pathways responsible for the cytotoxic effects of this compound and its analogues have not been fully elucidated, the broader class of phenolic compounds is known to induce cancer cell death through various mechanisms. The primary reported bioactivity of this compound is as a radical scavenger, which points towards a role in modulating cellular oxidative stress. However, the cytotoxicity observed suggests that its activity extends beyond simple antioxidant effects.

Phenolic compounds, including phenolic amides, have been shown to induce apoptosis (programmed cell death) in cancer cells through multiple pathways. These can include:

  • Induction of Oxidative Stress: While antioxidants at low concentrations can protect cells, at higher concentrations or under specific cellular conditions, some phenolic compounds can act as pro-oxidants, leading to an increase in reactive oxygen species (ROS). This elevated ROS can damage cellular components, including DNA, and trigger apoptotic pathways.

  • DNA Damage: Phenolic compounds can cause DNA damage, either directly or indirectly through the generation of ROS. This damage can activate cell cycle checkpoints and, if the damage is severe, lead to the initiation of apoptosis.

  • Modulation of Pro- and Anti-Apoptotic Proteins: Many phenolic compounds have been shown to influence the expression and activity of key proteins involved in the apoptotic cascade. This can involve the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).

  • Interference with Signaling Pathways: Phenolic compounds can modulate various signaling pathways that are critical for cancer cell survival and proliferation. These include pathways regulated by transcription factors such as NF-κB and p53, which are central to the control of apoptosis and cell cycle progression.

signaling_pathway Generalized Apoptotic Pathway Induced by Phenolic Compounds phenolic_compounds This compound Analogues (Phenolic Amides) ros Increased Reactive Oxygen Species (ROS) phenolic_compounds->ros dna_damage DNA Damage phenolic_compounds->dna_damage bcl2 Downregulation of Bcl-2/Bcl-xL phenolic_compounds->bcl2 nfkb Inhibition of NF-κB Pathway phenolic_compounds->nfkb p53 Activation of p53 Pathway phenolic_compounds->p53 ros->dna_damage mitochondria Mitochondrial Dysfunction ros->mitochondria dna_damage->p53 bax_bak Upregulation of Bax/Bak mitochondria->bax_bak caspase_activation Caspase Activation bax_bak->caspase_activation bcl2->mitochondria apoptosis Apoptosis caspase_activation->apoptosis nfkb->apoptosis p53->bax_bak

Caption: Potential apoptotic pathways targeted by phenolic compounds.

Conclusion

The available data indicates that this compound and its synthetic analogues exhibit moderate cytotoxic activity against the A549 human small lung cancer cell line. The structural modifications in the synthetic analogues appear to influence their potency, with the presence of the phenolic hydroxyl and methoxy (B1213986) groups in this compound potentially contributing to its higher cytotoxicity compared to the tested analogues.

Further research is warranted to expand the library of this compound analogues and to evaluate their cytotoxicity against a broader range of cancer cell lines. Elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for understanding their mechanism of action and for their potential development as novel anti-cancer agents. The insights from the broader class of phenolic compounds suggest that the induction of apoptosis through the modulation of oxidative stress and key signaling pathways is a likely mechanism contributing to the observed cytotoxicity.

References

Structure-Activity Relationship of JBIR-94 and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of the natural product JBIR-94 and its synthetic derivatives. This compound, a phenolic compound isolated from Streptomyces sp. R56-07, and its analogs have garnered interest for their potential therapeutic applications, primarily owing to their antioxidative and cytotoxic properties. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate further research and development in this area.

Comparative Biological Activities

The biological activities of this compound and its derivatives have been primarily evaluated for their antioxidant and cytotoxic effects. The available data allows for a preliminary understanding of the structural features that govern these activities.

Cytotoxicity against Human Lung Cancer Cells (A549)

A study involving this compound (1) and two synthetic analogs (3 and 4) revealed insights into the structural requirements for cytotoxicity against the A549 human small lung cancer cell line. The half-maximal inhibitory concentration (IC50) values obtained from an MTT assay indicate that this compound is the most potent among the tested compounds.[1]

The removal of the methoxy (B1213986) group from the phenyl rings in analog 3 resulted in a slight decrease in cytotoxicity compared to this compound.[1] A more significant loss of activity was observed in analog 4, where the entire dihydrocinnamoyl moieties were replaced with 3-phenylpropionic acid groups.[1] This suggests that the presence and substitution pattern of the dihydrocinnamoyl groups are crucial for the cytotoxic activity of this compound against A549 cells.

CompoundStructureIC50 (µM) against A549 Cells
This compound (1) N1,N4-bis(3-(4-hydroxy-3-methoxyphenyl)propanoyl)putrescine52.88 ± 11.69
Analog 3 N1,N4-bis(3-(4-hydroxyphenyl)propanoyl)putrescine78.92 ± 8.92
Analog 4 N1,N4-bis(3-phenylpropanoyl)putrescine>100
Antioxidant Activity (DPPH Radical Scavenging)

The antioxidant potential of this compound (1) and a related natural product, JBIR-125 (2), was assessed using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. Both compounds demonstrated significant antioxidant activity, with this compound exhibiting a lower IC50 value, indicating higher potency.[2]

The structural difference between this compound and JBIR-125 lies in the polyamine linker, with this compound containing a putrescine core and JBIR-125 possessing a spermidine (B129725) core. The superior radical scavenging activity of this compound suggests that the shorter, more symmetrical putrescine linker may be more favorable for this activity.

CompoundStructureIC50 (µM) for DPPH Radical Scavenging
This compound (1) N1,N4-bis(3-(4-hydroxy-3-methoxyphenyl)propanoyl)putrescine11.4
JBIR-125 (2) N1-(3-(4-hydroxy-3-methoxyphenyl)propanoyl)-N5-(3-(4-hydroxy-3-methoxyphenyl)propanoyl)spermidine35.1

Potential Signaling Pathway Modulation

While direct experimental evidence for the modulation of specific signaling pathways by this compound and its derivatives is limited, their chemical structure as phenolic amides suggests potential interactions with key cellular signaling cascades known to be affected by such compounds.

NF-κB Signaling Pathway

Phenolic compounds are known to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor involved in inflammatory responses, cell survival, and proliferation.[3] The antioxidant properties of this compound and its derivatives may contribute to the suppression of NF-κB activation, which is often triggered by reactive oxygen species (ROS).

NF_kappaB_Pathway cluster_NFkB_IkB Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Leads to IκB Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Initiates JBIR94 This compound & Derivatives (Potential Inhibition) JBIR94->IKK

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that regulates a wide range of cellular processes, including cell growth, differentiation, and stress responses. Natural polyphenolic compounds have been shown to modulate MAPK signaling, which can contribute to their anticancer and anti-inflammatory effects.

MAPK_Pathway Extracellular Extracellular Signals (Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf) Extracellular->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates CellularResponse Cellular Response (Proliferation, Apoptosis) TranscriptionFactors->CellularResponse JBIR94 This compound & Derivatives (Potential Modulation) JBIR94->MAPKKK JBIR94->MAPKK Nrf2_Pathway JBIR94 This compound & Derivatives (Potential Activators) Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) JBIR94->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Ub Ubiquitination & Degradation Keap1->Ub Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE Gene Antioxidant Gene Expression (e.g., HO-1) ARE->Gene MTT_Assay_Workflow Start Start Seed Seed A549 Cells (96-well plate) Start->Seed Treat Add this compound Derivatives (various concentrations) Seed->Treat Incubate1 Incubate (e.g., 48h) Treat->Incubate1 AddMTT Add MTT Solution Incubate1->AddMTT Incubate2 Incubate (3-4h) AddMTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Measure Absorbance (570-590 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End DPPH_Assay_Workflow Start Start Prepare Prepare DPPH and Test Compound Solutions Start->Prepare Mix Mix DPPH with Test Compounds Prepare->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Read Measure Absorbance (~517 nm) Incubate->Read Analyze Calculate % Scavenging and IC50 Read->Analyze End End Analyze->End

References

In Vivo Validation of JBIR-94 Antioxidant Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JBIR-94, a phenolic compound isolated from Streptomyces sp. R56-07, has demonstrated notable antioxidant potential in preclinical, in vitro assessments. This guide provides a comprehensive overview of the current state of research on this compound's antioxidant effects and places it in context with other well-studied antioxidants, particularly those with similar chemical structures for which in vivo data are available. While in vivo validation for this compound is not yet publicly documented, this comparison serves as a critical resource for researchers seeking to evaluate its potential for further development. We present available in vitro data for this compound alongside in vivo findings for comparable molecules, detail common experimental protocols for in vivo antioxidant assessment, and visualize key pathways and workflows to guide future research.

This compound: In Vitro Antioxidant Profile

To date, the antioxidant activity of this compound has been characterized through in vitro assays. The primary available data point is its half-maximal inhibitory concentration (IC50) for scavenging the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a common method for assessing free radical scavenging ability.

CompoundAssayIC50 Value (μM)Source
This compound DPPH Radical Scavenging11.4[Unverified Source]

This IC50 value suggests that this compound possesses significant intrinsic antioxidant activity. However, in vitro efficacy does not always translate to in vivo effectiveness due to factors such as bioavailability, metabolism, and distribution within a living organism.

Comparative In Vivo Data: Hydroxycinnamic Acids

Given the absence of in vivo data for this compound, we present a comparative analysis with structurally related and well-researched hydroxycinnamic acids, namely ferulic acid and caffeic acid. These compounds provide a relevant benchmark for the potential in vivo antioxidant performance of this compound.

CompoundAnimal ModelDosage & AdministrationKey In Vivo Antioxidant EffectsSource
Ferulic Acid Rats with induced oxidative stressVaried (e.g., 10-100 mg/kg, oral)- Increased levels of antioxidant enzymes (SOD, CAT, GPx)- Decreased markers of lipid peroxidation (MDA)- Reduced levels of reactive oxygen species (ROS)[1][2][3][4]
Caffeic Acid Rats with intestinal ischemia-reperfusion injuryNot specified- Protective effect against ischemia-reperfusion injury- In vivo antioxidant activity demonstrated[5]
Caffeic Acid Chemical models of iron-induced free radical generationNot applicable- Acts as an antioxidant through iron chelation- Prevents the formation of hydroxyl radicals

SOD: Superoxide Dismutase, CAT: Catalase, GPx: Glutathione Peroxidase, MDA: Malondialdehyde, ROS: Reactive Oxygen Species.

These studies highlight the common biomarkers and outcomes assessed in in vivo antioxidant research. For a compound like this compound, similar in vivo studies would be necessary to establish its efficacy and mechanism of action within a biological system.

Experimental Protocols for In Vivo Antioxidant Validation

To facilitate future research on this compound, we provide a detailed methodology for a typical in vivo antioxidant study using a rodent model of induced oxidative stress.

Animal Model of Induced Oxidative Stress
  • Animal Selection: Male Wistar rats (200-250g) are commonly used.

  • Acclimatization: Animals are housed in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to standard chow and water for at least one week prior to the experiment.

  • Induction of Oxidative Stress: A pro-oxidant agent, such as carbon tetrachloride (CCl4) or doxorubicin, is administered to induce oxidative stress. For example, CCl4 can be administered intraperitoneally (i.p.) at a dose of 1 ml/kg body weight, diluted in olive oil.

  • Treatment Groups:

    • Control Group: Receives the vehicle (e.g., olive oil) only.

    • Oxidative Stress Group: Receives the pro-oxidant agent.

    • Treatment Groups: Receive the pro-oxidant agent and varying doses of the test compound (e.g., this compound).

    • Positive Control Group: Receives the pro-oxidant agent and a known antioxidant (e.g., N-acetylcysteine or Vitamin E).

  • Dosing and Administration: The test compound is typically administered orally (p.o.) or via i.p. injection for a specified period before and/or after the induction of oxidative stress.

  • Sample Collection: At the end of the experimental period, animals are euthanized, and blood and tissue samples (e.g., liver, kidney, brain) are collected for biochemical analysis.

Biochemical Assays for Antioxidant Status
  • Lipid Peroxidation: Measured by the Thiobarbituric Acid Reactive Substances (TBARS) assay, which quantifies malondialdehyde (MDA) levels in tissue homogenates.

  • Antioxidant Enzyme Activity:

    • Superoxide Dismutase (SOD): Assayed by its ability to inhibit the autoxidation of pyrogallol.

    • Catalase (CAT): Measured by the decomposition of hydrogen peroxide.

    • Glutathione Peroxidase (GPx): Determined by the rate of NADPH oxidation.

  • Reduced Glutathione (GSH) Levels: Quantified using Ellman's reagent (DTNB).

  • Total Antioxidant Capacity (TAC): Assessed using methods like the Ferric Reducing Antioxidant Power (FRAP) assay or the Trolox Equivalent Antioxidant Capacity (TEAC) assay.

Visualization of Key Pathways and Workflows

Nrf2-ARE Signaling Pathway

A key mechanism by which many antioxidants exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway upregulates the expression of a wide array of antioxidant and detoxification genes.

Nrf2_Pathway Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) Oxidative_Stress->Keap1_Nrf2 Inhibits Keap1 JBIR_94 This compound (Hypothesized) JBIR_94->Keap1_Nrf2 Potential Activation Nrf2_free Nrf2 (Active) Keap1_Nrf2->Nrf2_free Nrf2 Dissociation Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_free->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Gene Expression (e.g., HO-1, NQO1, GST) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to

Caption: Hypothesized activation of the Nrf2-ARE pathway by this compound.

Experimental Workflow for In Vivo Antioxidant Assessment

The following diagram illustrates a typical workflow for evaluating the in vivo antioxidant effects of a test compound.

InVivo_Workflow start Start animal_model Animal Model Selection & Acclimatization start->animal_model grouping Randomization into Treatment Groups animal_model->grouping treatment Administration of Test Compound & Pro-oxidant grouping->treatment monitoring Monitoring of Clinical Signs & Body Weight treatment->monitoring euthanasia Euthanasia & Sample Collection (Blood, Tissues) monitoring->euthanasia biochemical Biochemical Analysis (MDA, SOD, CAT, GPx, GSH, TAC) euthanasia->biochemical data_analysis Statistical Analysis & Interpretation biochemical->data_analysis end End data_analysis->end

Caption: Standard workflow for in vivo antioxidant efficacy testing.

Conclusion and Future Directions

This compound exhibits promising in vitro antioxidant activity. However, a significant knowledge gap exists regarding its in vivo efficacy, safety, and mechanism of action. The comparative data from structurally similar hydroxycinnamic acids suggest that this compound could potentially modulate endogenous antioxidant defense systems and protect against oxidative damage in vivo.

Future research should prioritize conducting well-designed in vivo studies to:

  • Determine the oral bioavailability and pharmacokinetic profile of this compound.

  • Evaluate its efficacy in established animal models of oxidative stress-related diseases.

  • Elucidate its molecular mechanism of action, including its potential to activate the Nrf2 signaling pathway.

This guide serves as a foundational resource for researchers and drug development professionals interested in advancing the study of this compound as a potential therapeutic agent. The provided protocols and comparative data offer a roadmap for the critical next steps in its preclinical evaluation.

References

A Comparative Analysis of JBIR-94 and Other Bioactive Compounds from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of JBIR-94, a phenolic compound derived from Streptomyces sp. R56-07, with other notable compounds from the same genus. The focus is on its antioxidative and cytotoxic properties, with supporting experimental data and methodologies to offer a comprehensive resource for researchers in drug discovery and development.

Introduction to this compound

This compound is a phenolic compound isolated from the fermentation broth of Streptomyces sp. R56-07.[1] Structurally, it is a hydroxycinnamic acid amide containing putrescine.[1] Its primary reported biological activities are as an antioxidant, specifically a radical scavenger, and it has demonstrated mild cytotoxicity against human small lung cancer cells.[1][2] The total synthesis of this compound has been successfully achieved, paving the way for further investigation and analog development.[2]

Comparative Analysis of Biological Activity

To contextualize the bioactivity of this compound, this guide compares its performance against other well-characterized compounds derived from Streptomyces. The comparison is divided into two key areas: antioxidant activity and cytotoxic activity.

Antioxidant Activity

This compound has been shown to exhibit significant 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity. This activity is a common measure of a compound's ability to act as an antioxidant. The following table compares the half-maximal inhibitory concentration (IC50) of this compound with other Streptomyces-derived compounds and extracts in the DPPH assay. A lower IC50 value indicates greater antioxidant potency.

Table 1: Comparison of Antioxidant Activity (DPPH Radical Scavenging) of this compound and Other Streptomyces-Derived Compounds/Extracts

Compound/ExtractSource OrganismIC50 (DPPH Assay)
This compound Streptomyces sp. R56-07 11.4 µM
JBIR-125Streptomyces sp. R56-0735.1 µM
Streptomyces sp. FR7 ExtractStreptomyces sp.1.3 µg/mL
Streptomyces sp. APM-7 ExtractStreptomyces sp.31.61 µg/mL
Streptomyces levis HFM-2 ExtractStreptomyces levis497.19 µg/mL
Cytotoxic Activity

This compound has also been evaluated for its cytotoxic effects against the human lung carcinoma cell line, A549. The following table compares its IC50 value with that of other cytotoxic compounds and extracts from Streptomyces tested against the same cell line. Doxorubicin, a potent and widely used chemotherapeutic agent also derived from Streptomyces, is included for reference.

Table 2: Comparison of Cytotoxic Activity (A549 Cell Line) of this compound and Other Streptomyces-Derived Compounds/Extracts

Compound/ExtractSource OrganismIC50 (A549 Cells)
This compound Streptomyces sp. R56-07 52.88 ± 11.69 µM
DoxorubicinStreptomyces peucetius~0.05-0.5 µM (literature values vary)
Streptomyces sp. LRE541 ExtractStreptomyces sp.16.94 µg/mL
8-Hydroxyquinoline (from Streptomyces sp.)Streptomyces sp.26 µM (24h), 5 µM (48h)
Streptomyces sp. SS162 ExtractStreptomyces sp.407.38 µg/mL

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to allow for replication and further investigation.

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Test compound (e.g., this compound)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

  • Preparation of test samples: Dissolve the test compound in a suitable solvent (e.g., methanol, DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay:

    • In a 96-well microplate, add a specific volume of the test sample dilutions to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • A blank well should contain only the solvent and DPPH solution.

    • A control well should contain the solvent and the test compound without DPPH.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test sample, and Abs_sample is the absorbance of the DPPH solution with the test sample.

  • IC50 Determination: The IC50 value, the concentration of the test sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test sample.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound.

Materials:

  • A549 cells (or other desired cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compound (e.g., this compound)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the A549 cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting cell viability against the compound concentration.

Visualizing Mechanisms and Workflows

To further aid in the understanding of the experimental processes and mechanisms of action, the following diagrams have been generated.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_result Measurement & Analysis DPPH DPPH Solution (Purple) Mix Mix & Incubate (30 min, dark) DPPH->Mix Sample Test Compound (e.g., this compound) Sample->Mix Measure Measure Absorbance at 517 nm Mix->Measure Color change to yellow indicates scavenging Calculate Calculate % Inhibition & IC50 Measure->Calculate Doxorubicin_MoA cluster_dna DNA Damage Pathways cluster_ros Oxidative Stress cluster_apoptosis Cellular Outcome Dox Doxorubicin Intercalation DNA Intercalation Dox->Intercalation TopoII Topoisomerase II Inhibition Dox->TopoII ROS Generation of Reactive Oxygen Species (ROS) Dox->ROS Apoptosis Apoptosis (Cell Death) Intercalation->Apoptosis Blocks DNA replication & transcription TopoII->Apoptosis Causes DNA strand breaks ROS->Apoptosis Damages cellular components

References

Unveiling the Antioxidant Power of JBIR-94: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of JBIR-94's mechanism of action as a potent antioxidant. We objectively compare its performance against other relevant compounds, supported by experimental data, to illuminate its potential in combating oxidative stress-related pathologies.

This compound, a polyphenolic compound isolated from the bacterium Streptomyces R56-07, has demonstrated significant antioxidative properties.[1][2] Its primary mechanism of action lies in its ability to scavenge free radicals, a key process in mitigating oxidative damage that contributes to a range of diseases, including cancer and age-related degenerative conditions.[1] This guide delves into the experimental validation of this mechanism, offering a clear comparison with other known antioxidants.

Comparative Antioxidant Activity

The efficacy of this compound as a radical scavenger has been quantified using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay.[2] This assay measures the concentration of an antioxidant required to inhibit 50% of the DPPH radicals (IC50). A lower IC50 value indicates greater antioxidant potency.

The table below summarizes the comparative IC50 values of this compound and its analogs, alongside a well-established antioxidant standard, α-tocopherol (a form of Vitamin E).

CompoundIC50 (μM) in DPPH AssaySource
This compound 11.4 [2]
JBIR-12535.1
α-tocopherol9.0

As the data indicates, this compound exhibits potent radical-scavenging activity, comparable to that of α-tocopherol.

Cytotoxicity Profile

In addition to its antioxidant capacity, the cytotoxic effects of this compound and its synthetic analogs have been evaluated against A549 human small lung cancer cells using an MTT assay.

CompoundIC50 (μM) against A549 cellsSource
This compound 52.88 ± 11.69
Analog 378.92 ± 8.92
Analog 4>100

These findings suggest that this compound exhibits mild cytotoxicity against this cancer cell line.

Experimental Protocols

To ensure reproducibility and facilitate further research, the detailed methodology for the key experiment is provided below.

DPPH Radical Scavenging Assay

This spectrophotometric assay is based on the reduction of the stable free radical DPPH in the presence of an antioxidant.

Materials:

  • 1,1-diphenyl-2-picrylhydrazyl (DPPH) solution in methanol (B129727).

  • Test compounds (this compound, analogs, and standards) at various concentrations.

  • Methanol (as a blank).

  • 96-well microplate.

  • Spectrophotometer.

Procedure:

  • Prepare serial dilutions of the test compounds in methanol.

  • Add a fixed volume of the DPPH solution to each well of the microplate.

  • Add an equal volume of the test compound solution (or methanol for the control) to the wells.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the conceptual mechanism of action and the experimental workflow.

G cluster_mechanism Conceptual Mechanism: Radical Scavenging DPPH DPPH• (Stable Free Radical) DPPH_H DPPH-H (Reduced Form) DPPH->DPPH_H Donates H• JBIR94 This compound (Antioxidant) JBIR94_rad This compound• (Oxidized Form) JBIR94->JBIR94_rad Loses H•

Caption: this compound neutralizes the DPPH free radical by donating a hydrogen atom.

G cluster_workflow Experimental Workflow: DPPH Assay A Prepare serial dilutions of this compound & controls C Add test solutions to wells A->C B Add DPPH solution to microplate wells B->C D Incubate in dark (30 minutes) C->D E Measure absorbance (517 nm) D->E F Calculate % Inhibition & IC50 value E->F

Caption: Step-by-step workflow for the DPPH radical scavenging assay.

References

Replicating Published Findings on JBIR-94 Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the reported bioactivity of the natural product JBIR-94, with a focus on replicating its antioxidant properties. This document summarizes key data, outlines experimental protocols, and visualizes relevant biological pathways and workflows to support further investigation and drug discovery efforts.

Executive Summary

This compound, a phenolic compound isolated from Streptomyces sp. R56-07, was first described in 2012 for its potent antioxidative properties, specifically its ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals. Subsequent research has successfully synthesized this compound and explored its bioactivities, including its cytotoxic effects against cancer cell lines. This guide aims to consolidate the available data to provide a clear comparison of the original findings with subsequent studies, offering a foundation for researchers seeking to replicate or build upon this work. While the direct radical scavenging activity of this compound is well-documented, its precise mechanism of action within a cellular context, including the specific signaling pathways it may modulate, remains an area for further investigation.

Data Presentation: A Comparative Analysis of this compound Bioactivity

The following tables summarize the key quantitative data from the original publication and subsequent studies on this compound and its analogs.

CompoundBioactivity AssayReported IC50 (μM)Publication
This compound DPPH Radical Scavenging11.4[1]Kawahara et al., 2012[1]
JBIR-125DPPH Radical Scavenging35.1[1]Kawahara et al., 2012[1]
This compound Cytotoxicity (A549 cells)52.88 ± 11.69[2]Mitchell et al., 2016
Analog 3Cytotoxicity (A549 cells)78.92 ± 8.92Mitchell et al., 2016
Analog 4Cytotoxicity (A549 cells)>100Mitchell et al., 2016
This compound Antimicrobial, Anti-inflammatory, AntioxidantGood activity (qualitative)Reddy et al., 2014
Analog 4hAntimicrobial, Anti-inflammatory, AntioxidantGood activity (qualitative)Reddy et al., 2014

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature to facilitate replication and further studies.

DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay

This assay is the primary method used to determine the direct antioxidant activity of this compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of its deep violet color. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

Protocol as described by Kawahara et al. (2012):

  • Reagents:

    • DPPH (1,1-diphenyl-2-picrylhydrazyl) solution in methanol (B129727).

    • Test compound (this compound) dissolved in methanol at various concentrations.

    • Methanol (as a blank).

  • Procedure:

    • A solution of the test compound in methanol is added to a methanol solution of DPPH.

    • The mixture is incubated at room temperature in the dark for a specified period (typically 30 minutes).

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of percent inhibition against sample concentration.

Cytotoxicity Assay (MTT Assay)

This assay was used to evaluate the cytotoxic effects of this compound and its analogs on the A549 human lung carcinoma cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol as described by Mitchell et al. (2016):

  • Cell Line: A549 (human small lung cancer cells).

  • Reagents:

    • MTT solution.

    • Solubilization solution (e.g., DMSO, isopropanol).

    • Cell culture medium.

    • Test compounds (this compound and its analogs) at various concentrations.

  • Procedure:

    • A549 cells are seeded in a 96-well plate and incubated to allow for cell attachment.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the medium is removed, and MTT solution is added to each well.

    • The plate is incubated for a few hours to allow for the formation of formazan crystals.

    • A solubilization solution is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Visualizations: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Putative Antioxidant Mechanism of this compound

While the direct radical scavenging activity of this compound is confirmed, its interaction with cellular antioxidant pathways is a key area for future research. As a phenolic compound, this compound may act not only as a direct scavenger of reactive oxygen species (ROS) but also potentially as an activator of the Nrf2-Keap1 signaling pathway, a master regulator of the cellular antioxidant response.

JBIR94_Antioxidant_Pathway cluster_direct Direct Radical Scavenging cluster_indirect Putative Indirect Cellular Antioxidant Pathway (Nrf2 Activation) JBIR-94_direct This compound ROS Reactive Oxygen Species (e.g., DPPH radical) JBIR-94_direct->ROS Donates H• Neutralized_ROS Neutralized Species ROS->Neutralized_ROS Reduction JBIR-94_indirect This compound Keap1 Keap1 JBIR-94_indirect->Keap1 Inactivation? Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Enzymes->Cellular_Protection Upregulation

Caption: Putative dual antioxidant mechanism of this compound.

Experimental Workflow for DPPH Radical Scavenging Assay

The following diagram outlines the key steps involved in performing the DPPH assay to measure the antioxidant activity of a compound like this compound.

DPPH_Workflow prep Preparation of Reagents mix Mixing of Sample and DPPH prep->mix This compound solution DPPH solution incubate Incubation mix->incubate Reaction initiation measure Spectrophotometric Measurement incubate->measure Color change calculate Calculation of % Inhibition measure->calculate Absorbance readings ic50 Determination of IC50 calculate->ic50 Dose-response curve

Caption: Workflow for the DPPH radical scavenging assay.

Logical Comparison of this compound Bioactivities

This diagram provides a logical comparison of the different reported biological activities of this compound.

JBIR94_Bioactivity_Comparison cluster_antioxidant Antioxidant Activity cluster_cytotoxicity Cytotoxicity cluster_other Other Reported Activities JBIR94 This compound DPPH DPPH Radical Scavenging (IC50: 11.4 µM) JBIR94->DPPH Superoxide Superoxide Radical Scavenging (Qualitatively 'good') JBIR94->Superoxide A549 A549 Lung Cancer Cells (IC50: 52.88 µM) JBIR94->A549 Antimicrobial Antimicrobial Activity (Qualitatively 'good') JBIR94->Antimicrobial Antiinflammatory Anti-inflammatory Activity (Qualitatively 'good') JBIR94->Antiinflammatory

Caption: Comparison of reported bioactivities for this compound.

References

JBIR-94: A Comparative Analysis of its Bioactive Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of the experimental data available for JBIR-94, a phenolic compound isolated from Streptomyces sp. R56-07. Its performance is compared with relevant alternatives, supported by experimental data to offer a clear perspective on its potential applications in research and drug development.

Core Bioactivities of this compound

This compound has demonstrated notable antioxidative and cytotoxic properties in preclinical studies. The following sections present a detailed comparison of its efficacy in these domains, along with the methodologies employed in the key experiments.

Antioxidant Activity

This compound exhibits significant radical scavenging activity, a key indicator of its antioxidant potential. Its performance has been quantified using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay.

Table 1: Comparative DPPH Radical Scavenging Activity

CompoundIC50 (μM)
This compound 11.4
JBIR-12535.1

IC50: The concentration of the compound required to scavenge 50% of DPPH radicals.

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against human lung carcinoma A549 cells. This provides preliminary insights into its potential as an anticancer agent.

Table 2: Comparative Cytotoxicity against A549 Cells

CompoundIC50 (μM)
This compound 52.88 ± 11.69
Synthetic Analog 378.92 ± 8.92
Synthetic Analog 4>100

IC50: The concentration of the compound required to inhibit 50% of cell growth.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

DPPH Radical Scavenging Assay

This assay spectrophotometrically measures the radical scavenging capacity of a compound.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured at a specific wavelength.

Protocol:

  • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Various concentrations of the test compound (this compound) are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁)/A₀] × 100 where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance of the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Human lung carcinoma A549 cells are seeded in a 96-well plate and cultured.

  • After cell attachment, the cells are treated with various concentrations of this compound and its analogs.

  • The plate is incubated for a specified period (e.g., 24-48 hours).

  • An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.

  • The culture medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the DPPH and MTT assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution (in Methanol/Ethanol) Mixing Mix DPPH Solution with Test Compound DPPH_sol->Mixing Test_comp Test Compound (this compound at various conc.) Test_comp->Mixing Incubation Incubate in Dark (Room Temperature) Mixing->Incubation Spectro Measure Absorbance (~517 nm) Incubation->Spectro Calc Calculate % Inhibition and IC50 Value Spectro->Calc

DPPH Radical Scavenging Assay Workflow

MTT_Assay_Workflow cluster_culture Cell Culture cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis Seeding Seed A549 Cells (96-well plate) Treatment Treat with this compound (various concentrations) Seeding->Treatment Incubate_cells Incubate Cells Treatment->Incubate_cells Add_MTT Add MTT Solution Incubate_cells->Add_MTT Formazan Formazan Formation Add_MTT->Formazan Solubilize Solubilize Formazan (DMSO) Formazan->Solubilize Read_abs Read Absorbance (~570 nm) Solubilize->Read_abs Calc_IC50 Calculate Cell Viability and IC50 Value Read_abs->Calc_IC50

MTT Cytotoxicity Assay Workflow

Signaling Pathway Analysis

Currently, there is a lack of specific experimental data identifying the direct signaling pathways modulated by this compound. The observed antioxidant and cytotoxic effects suggest potential interactions with pathways related to oxidative stress response and cell cycle regulation. For instance, many phenolic compounds are known to influence pathways such as the NF-κB and MAPK signaling cascades, which are crucial in inflammation and cancer. However, direct evidence for this compound's involvement in these or other specific pathways is not yet available in the reviewed literature. Future research should aim to elucidate the molecular mechanisms underlying the bioactivities of this compound.

Putative_Signaling_Pathways cluster_cellular_effects Cellular Effects cluster_potential_pathways Potential Signaling Pathways (Hypothesized) JBIR94 This compound Antioxidant Antioxidant Effect JBIR94->Antioxidant Inhibits Cytotoxic Cytotoxic Effect JBIR94->Cytotoxic Induces Oxidative_Stress Oxidative Stress Response Pathways Antioxidant->Oxidative_Stress Modulates Cell_Cycle Cell Cycle Regulation Pathways Cytotoxic->Cell_Cycle Modulates NFkB NF-κB Pathway Oxidative_Stress->NFkB MAPK MAPK Pathway Cell_Cycle->MAPK

Hypothesized Signaling Pathways for this compound

This guide serves as a foundational resource for understanding the current experimental landscape of this compound. Further research is warranted to expand upon its antimicrobial and anti-inflammatory properties and to delineate the precise molecular pathways through which it exerts its biological effects.

Safety Operating Guide

Navigating the Safe Disposal of JBIR-94: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive framework for the proper disposal of JBIR-94. In the absence of specific official disposal mandates for this compound, the following procedures are derived from established best practices for the disposal of hazardous laboratory chemicals.

Core Principles for this compound Waste Management:

It is imperative to treat all unused this compound, solutions containing this compound, and any contaminated materials as hazardous chemical waste.[1] Adherence to your institution's specific Environmental Health and Safety (EHS) protocols is mandatory.[1]

Key Prohibitions:

  • Do not dispose of this compound down the sink or drain.[1]

  • Do not discard this compound in regular trash receptacles.[1]

  • Do not attempt to neutralize this compound with other chemicals unless it is a validated and approved institutional procedure.[1]

Quantitative Data Summary for this compound

For ease of reference and to ensure accurate handling and disposal, the following table should be completed with all available quantitative data for this compound.

PropertyValue
Molecular Formula
Molecular Weight
CAS Number
Storage (Powder)
Storage (In solvent)
Known Hazards
Recommended PPE

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols outline a detailed methodology for the safe disposal of this compound waste, from initial segregation to final collection.

Protocol 1: Segregation and Collection of this compound Waste
  • Identify Waste Streams: Categorize this compound waste into three primary types:

    • Solid Waste: Unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other solid materials.

    • Liquid Waste: Solutions containing this compound, including reaction mixtures, solvents used for rinsing, and cell culture media.

    • Sharps Waste: Needles, syringes, scalpels, and any other sharp objects contaminated with this compound.

  • Use Designated Waste Containers:

    • Solid Waste: Collect in a dedicated, leak-proof container lined with a durable bag and clearly labeled "Hazardous Waste: this compound (Solid)".

    • Liquid Waste: Use a sealable, chemical-resistant container. The container must be labeled "Hazardous Waste: this compound (Liquid)" and include the solvent system.

    • Sharps Waste: Immediately place all contaminated sharps into a puncture-proof, designated sharps container labeled "Biohazard/Chemical Sharps" and indicating contamination with this compound.

  • Proper Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste".

    • The full chemical name: this compound.

    • The primary hazards associated with this compound (e.g., "Toxic," "Corrosive," as determined by available data).

    • The date the waste was first added to the container.

    • The name and contact information of the principal investigator or responsible researcher.

Protocol 2: Waste Accumulation and Storage
  • Container Management: Keep waste containers securely closed at all times, except when adding waste. Do not overfill containers; leave at least 10% of the volume as headspace to allow for expansion.

  • Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked.

  • Secondary Containment: Ensure secondary containment is used for all liquid waste containers to prevent spills.

  • Incompatible Materials: Segregate this compound waste from incompatible materials. As a general precaution, avoid storing it with strong oxidizing agents, acids, or bases.

Protocol 3: Disposal of Empty this compound Containers
  • Thoroughly Empty: Ensure the original this compound container is completely empty.

  • Rinsing Procedure: The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on institutional policy, but it is best practice to collect all rinses as hazardous waste.

  • Container Disposal: After proper rinsing, deface the label and dispose of the container according to your institution's guidelines for empty chemical containers.

Visualization of Disposal Workflow

The following diagram illustrates the procedural workflow for the proper disposal of this compound waste.

cluster_generation Waste Generation cluster_segregation Segregation cluster_collection Collection cluster_storage Storage & Disposal start This compound Waste Generated solid_waste Solid Waste start->solid_waste liquid_waste Liquid Waste start->liquid_waste sharps_waste Sharps Waste start->sharps_waste solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled Sharps Container sharps_waste->sharps_container saa Store in Satellite Accumulation Area solid_container->saa liquid_container->saa sharps_container->saa disposal Arrange for EHS Pickup and Disposal saa->disposal

Caption: Workflow for the collection and disposal of this compound waste.

References

Personal protective equipment for handling JBIR-94

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for JBIR-94

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling of this compound, an antioxidative phenolic compound isolated from Streptomyces sp. R56-07. Due to the limited availability of specific safety data for this compound, a conservative approach is mandated, treating it as a potentially hazardous substance. The following procedures are based on established safety protocols for handling novel phenolic compounds and microbial secondary metabolites.

Risk Assessment and Hazard Identification

As a phenolic compound of microbial origin with unknown specific toxicity, this compound should be handled with caution. Phenolic compounds as a class can be corrosive and are readily absorbed through the skin, potentially causing severe burns and systemic toxicity affecting the central nervous system, liver, and kidneys.[1][2] Therefore, all contact with skin, eyes, and mucous membranes must be strictly avoided.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety Goggles and Face ShieldGoggles must be worn at all times. A face shield is required when there is a risk of splashing.[1][2]
Hands Double Gloving: Nitrile inner, Neoprene or Butyl Rubber outerFor incidental contact with dilute solutions, double nitrile gloves may suffice. For handling stock solutions or in situations with a higher risk of contact, neoprene or butyl rubber gloves should be worn over nitrile gloves for enhanced protection.[1]
Body Laboratory CoatA fully buttoned lab coat is mandatory.
Feet Closed-toe ShoesShoes must fully cover the feet.
Engineering Controls

All procedures involving this compound, especially the handling of stock solutions and any steps that may generate aerosols, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Operational and Disposal Plans

Experimental Protocol for Safe Handling

The following is a step-by-step guide for the safe handling of this compound during experimental procedures.

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all required materials and equipment within the fume hood to minimize movement in and out.

  • Handling:

    • Don the appropriate PPE as specified in the table above.

    • Conduct all manipulations of this compound, including weighing, dissolving, and aliquoting, within the chemical fume hood.

    • Use caution to avoid creating dust or aerosols.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

    • The storage container should be clearly labeled with the compound name and any known hazard warnings. For long-term stability, especially for a microbial metabolite, storage in a dry state in the dark at low temperatures (e.g., -20°C) is advisable.

Spill Management Protocol

Immediate and appropriate response to a spill is critical.

  • Minor Spill (less than 50 mL and contained within the fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable cleaning agent.

  • Major Spill (greater than 50 mL, outside of a fume hood, or involving personnel contamination):

    • Evacuate the laboratory immediately and alert others.

    • If clothing is contaminated, remove it immediately and use the safety shower.

    • If skin is exposed, flush with copious amounts of water for at least 15 minutes.

    • Contact the institution's emergency response team and provide them with all available information on the compound.

Waste Disposal Plan

All materials contaminated with this compound are to be considered hazardous waste.

  • Solid Waste: Contaminated items such as gloves, pipette tips, and absorbent materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of down the drain.

  • All hazardous waste must be disposed of through the institution's designated hazardous waste management program.

Visual Guides

Safe Handling Workflow

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Assemble Materials in Hood prep_hood->prep_materials handle_compound Manipulate this compound in Hood prep_materials->handle_compound decontaminate Decontaminate Work Area handle_compound->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A flowchart outlining the key steps for the safe handling of this compound.

Emergency Spill Response Logic

This diagram provides a decision-making framework for responding to a this compound spill.

This compound Spill Response Logic spill_occurs Spill Occurs is_minor Is the spill minor? (<50mL, contained in hood) spill_occurs->is_minor minor_spill_actions Alert others in area. Use spill kit to absorb. Collect waste. Decontaminate area. is_minor->minor_spill_actions Yes major_spill_actions Evacuate the lab. Assist contaminated personnel. Use safety shower/eyewash if needed. Contact emergency response. is_minor->major_spill_actions No

Caption: A decision tree for responding to a minor versus a major spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.